Trimethyl(thiophen-3-ylethynyl)silane
Description
The exact mass of the compound Trimethyl(thiophen-3-ylethynyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethyl(thiophen-3-ylethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(thiophen-3-ylethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(2-thiophen-3-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQFUWWPCIZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394708 | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130995-13-0 | |
| Record name | 3-[2-(Trimethylsilyl)ethynyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130995-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethyl(thiophen-3-ylethynyl)silane (CAS Number: 130995-13-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(thiophen-3-ylethynyl)silane is a versatile organosilane building block of significant interest in the fields of materials science and medicinal chemistry. Its rigid, conjugated structure, combining a thiophene ring with a protected acetylene unit, makes it a valuable precursor for the synthesis of advanced organic electronic materials, including conjugated polymers and oligomers. The trimethylsilyl protecting group offers stability during synthetic transformations and can be selectively removed to enable further functionalization of the terminal alkyne. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and potential applications of Trimethyl(thiophen-3-ylethynyl)silane, with a focus on its role in the development of novel organic materials.
Chemical Properties and Safety Information
Trimethyl(thiophen-3-ylethynyl)silane is a yellow liquid at room temperature. Its key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 130995-13-0 |
| Molecular Formula | C₉H₁₂SSi |
| Molecular Weight | 180.34 g/mol |
| Boiling Point | 203.6°C at 760 mmHg |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1][2] |
Safety Profile:
Trimethyl(thiophen-3-ylethynyl)silane is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Trimethyl(thiophen-3-ylethynyl)silane
A common and efficient method for the synthesis of Trimethyl(thiophen-3-ylethynyl)silane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a vinyl or aryl halide with a terminal alkyne. In this case, 3-bromothiophene is coupled with trimethylsilylacetylene.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a similar synthesis of a substituted (trimethylsilylethynyl)thiophene.
Materials:
-
3-Bromothiophene
-
Trimethylsilylacetylene
-
Triethylamine (Et₃N)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of 3-bromothiophene (1 equivalent) in triethylamine, add a solution of trimethylsilylacetylene (1 equivalent) in triethylamine dropwise.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.004 equivalents) and triphenylphosphine (0.005 equivalents) to the mixture.
-
Heat the mixture to 35°C for 10 minutes.
-
Add copper(I) iodide (0.007 equivalents) to the reaction mixture.
-
Increase the temperature to 60°C and stir for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford Trimethyl(thiophen-3-ylethynyl)silane as a colorless to pale yellow oil.
Spectroscopic Data
The structural identity and purity of Trimethyl(thiophen-3-ylethynyl)silane can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28. |
| FT-IR (ATR) | 2154 cm⁻¹ (C≡C stretch). |
Applications in Materials Science
Thiophene-based conjugated polymers are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Trimethyl(thiophen-3-ylethynyl)silane serves as a key building block for the synthesis of poly(thienylene ethynylene)s (PTEs), a class of conjugated polymers with interesting electronic and optical properties.
The trimethylsilyl group plays a dual role in these syntheses. It acts as a protecting group for the terminal alkyne, allowing for selective cross-coupling reactions at other positions of the thiophene ring. Subsequently, the silyl group can be removed under mild conditions to liberate the terminal alkyne for polymerization or further functionalization.
Experimental Workflow: Synthesis of a Thiophene-Based Conjugated Polymer
The following diagram illustrates a general workflow for the synthesis of a conjugated polymer using Trimethyl(thiophen-3-ylethynyl)silane as a monomer.
Quantitative Data for Polymer Properties
The electronic and physical properties of conjugated polymers derived from Trimethyl(thiophen-3-ylethynyl)silane are critical for their performance in electronic devices. The table below presents hypothetical but representative data for a poly(thienylene ethynylene) synthesized using this monomer.
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -2.8 to -3.2 eV |
| Optical Bandgap (E_g) | 2.0 - 2.4 eV |
| Hole Mobility in OFETs | 10⁻⁴ to 10⁻² cm²/Vs |
Logical Relationships in Synthesis and Application
The following diagram illustrates the logical flow from the starting materials to the final application of materials derived from Trimethyl(thiophen-3-ylethynyl)silane.
Conclusion
Trimethyl(thiophen-3-ylethynyl)silane is a valuable and versatile building block for the synthesis of functional organic materials. Its straightforward preparation via Sonogashira coupling and the strategic use of the trimethylsilyl protecting group allow for the construction of well-defined conjugated polymers with tunable electronic properties. This technical guide provides researchers and scientists with the foundational knowledge of its synthesis, characterization, and application, paving the way for the development of next-generation organic electronic devices. Further research into the derivatization of this core structure could lead to new materials with enhanced performance and stability for a wide range of applications in drug development and materials science.
References
Trimethyl(thiophen-3-ylethynyl)silane molecular weight and formula
This guide provides the fundamental chemical properties of Trimethyl(thiophen-3-ylethynyl)silane, a compound relevant to researchers and professionals in the fields of organic chemistry and drug development.
Chemical Properties
The core molecular identifiers for Trimethyl(thiophen-3-ylethynyl)silane are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value |
| Molecular Formula | C9H12SSi[1][2] |
| Molecular Weight | 180.34 g/mol [1][2] |
| CAS Number | 130995-13-0[1][2][3] |
Logical Relationship of Chemical Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental properties.
Caption: Relationship between the chemical and its core properties.
References
An In-depth Technical Guide to the Physicochemical Properties of Trimethyl(thiophen-3-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Trimethyl(thiophen-3-ylethynyl)silane, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and materials science.
Core Physicochemical Properties
Trimethyl(thiophen-3-ylethynyl)silane, with the CAS number 130995-13-0, is an organosilicon compound featuring a thiophene ring linked to a trimethylsilyl group via an ethynyl bridge.[1] Its structural characteristics make it a versatile building block in the synthesis of more complex molecules.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H12SSi | [1][2] |
| Molecular Weight | 180.34 g/mol | [2][3] |
| Boiling Point | 203.6°C at 760 mmHg | [2] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available in common solvents |
Table 2: Spectroscopic Data
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28 |
| FT-IR | Characteristic C≡C stretching vibration at approximately 2154 cm⁻¹ |
Synthesis and Experimental Protocols
The primary synthetic route to Trimethyl(thiophen-3-ylethynyl)silane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling for the Synthesis of Trimethyl(thiophen-3-ylethynyl)silane
This protocol describes a general procedure for the synthesis of Trimethyl(thiophen-3-ylethynyl)silane from 3-bromothiophene and trimethylsilylacetylene.
Materials:
-
3-Bromothiophene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 3-bromothiophene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene and anhydrous triethylamine via syringe. The typical solvent ratio is 2:1 (v/v) of toluene to triethylamine.
-
To the stirred solution, add trimethylsilylacetylene (1.2 equivalents) dropwise via syringe.
-
Heat the reaction mixture to 60-70°C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the copper catalyst.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure Trimethyl(thiophen-3-ylethynyl)silane.
Logical Workflow for Synthesis
The synthesis of Trimethyl(thiophen-3-ylethynyl)silane via Sonogashira coupling follows a well-defined logical workflow, which can be visualized as follows:
Caption: Synthetic workflow for Trimethyl(thiophen-3-ylethynyl)silane.
References
Trimethyl(thiophen-3-ylethynyl)silane: A Comprehensive Guide to its ¹H and ¹³C NMR Spectral Data
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trimethyl(thiophen-3-ylethynyl)silane. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This guide presents a detailed summary of quantitative NMR data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's structure and its NMR signal assignments.
¹H and ¹³C NMR Spectral Data
The NMR spectra of trimethyl(thiophen-3-ylethynyl)silane were acquired in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.51 | dd | 3.0, 1.2 | 1H | Thiophene H-2 |
| 7.29 | dd | 5.0, 3.0 | 1H | Thiophene H-5 |
| 7.08 | dd | 5.0, 1.2 | 1H | Thiophene H-4 |
| 0.25 | s | 9H | Si(CH₃)₃ |
¹³C NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Assignment |
| 130.0 | Thiophene C-2 |
| 129.8 | Thiophene C-5 |
| 125.4 | Thiophene C-4 |
| 121.9 | Thiophene C-3 |
| 103.1 | C≡CSi |
| 95.0 | C≡CSi |
| -0.04 | Si(CH₃)₃ |
Experimental Protocols
The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of organosilicon compounds like trimethyl(thiophen-3-ylethynyl)silane.
Sample Preparation
A sample of trimethyl(thiophen-3-ylethynyl)silane (approximately 5-10 mg) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
Proton NMR spectra were recorded on a 400 MHz spectrometer. The acquisition parameters were set as follows: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a high signal-to-noise ratio. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
¹³C NMR Spectroscopy
Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer with proton decoupling. The acquisition parameters included a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to obtain a spectrum with a good signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of trimethyl(thiophen-3-ylethynyl)silane with annotations corresponding to the assigned ¹H and ¹³C NMR chemical shifts.
Caption: Molecular structure of trimethyl(thiophen-3-ylethynyl)silane with NMR assignments.
An In-depth Technical Guide to the FT-IR Spectrum of Trimethyl(thiophen-3-ylethynyl)silane
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Trimethyl(thiophen-3-ylethynyl)silane. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and logical workflows for analysis.
Molecular Structure and Functional Groups
Trimethyl(thiophen-3-ylethynyl)silane possesses several distinct functional groups that give rise to a characteristic infrared spectrum. These include the trimethylsilyl group (-Si(CH₃)₃), a carbon-carbon triple bond (C≡C), and a thiophene ring. Understanding the vibrational modes of these groups is key to interpreting the FT-IR spectrum.
Data Presentation: Expected FT-IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for Trimethyl(thiophen-3-ylethynyl)silane based on established correlations for organosilicon compounds and thiophene derivatives.[1][2][3]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100 | Weak to Medium | C-H stretching | Thiophene ring |
| 2960 - 2850 | Medium to Strong | C-H stretching (asymmetric and symmetric) | -CH₃ groups of trimethylsilyl |
| ~2150 | Medium to Strong | C≡C stretching | Ethynyl group |
| ~1450 | Medium | C-H bending (asymmetric) | -CH₃ groups of trimethylsilyl |
| ~1420 | Medium | C=C stretching | Thiophene ring |
| ~1250 | Strong | Si-CH₃ symmetric deformation | Trimethylsilyl group |
| 840 - 760 | Strong | Si-C stretching and CH₃ rocking | Trimethylsilyl group |
| ~780 | Strong | C-H out-of-plane bending | Thiophene ring |
| ~690 | Medium | C-S stretching | Thiophene ring |
Experimental Protocol: FT-IR Spectroscopy of an Organosilane Compound
This section details a generalized methodology for acquiring the FT-IR spectrum of a compound such as Trimethyl(thiophen-3-ylethynyl)silane.
Objective: To obtain a high-resolution FT-IR spectrum of the analyte for structural elucidation and functional group identification.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer, Thermo Fisher)
-
Sample of Trimethyl(thiophen-3-ylethynyl)silane (liquid or solid)
-
Potassium Bromide (KBr) powder (for solid samples) or an appropriate solvent (for liquid samples, e.g., CCl₄)
-
Mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Liquid cell (for liquid samples)
-
Nitrogen or dry air purge for the spectrometer
Procedure for Solid Samples (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove moisture.
-
In a dry environment (e.g., a glove box or under a nitrogen atmosphere), grind 1-2 mg of the Trimethyl(thiophen-3-ylethynyl)silane sample with approximately 200 mg of the dried KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet-forming die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and spectral smoothing if necessary.
-
Identify and label the significant absorption peaks.
-
Procedure for Liquid Samples (Neat or Solution):
-
Sample Preparation:
-
If the sample is a low-viscosity liquid, it can be analyzed neat. Place a drop of the liquid between two KBr or NaCl plates.
-
For viscous liquids or to obtain spectra at a specific concentration, prepare a solution in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform). The concentration should be chosen to yield absorbance values within the linear range of the detector.
-
-
Spectral Acquisition:
-
Fill a liquid cell of a known path length with the neat liquid or the prepared solution.
-
Acquire a background spectrum using the same solvent that was used to prepare the sample solution.
-
Place the sample cell in the spectrometer and acquire the sample spectrum.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum if a solution was used.
-
Perform data processing as described for solid samples.
-
Mandatory Visualizations
References
Mass Spectrometry of Trimethyl(thiophen-3-ylethynyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of Trimethyl(thiophen-3-ylethynyl)silane. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible databases, this guide employs a predictive approach based on the well-established fragmentation patterns of its constituent functional groups: the trimethylsilyl (TMS) group and the ethynylthiophene moiety. By understanding the characteristic fragmentation of these components, we can construct a hypothetical yet informative mass spectrum and fragmentation pathway for the target molecule.
Predicted Mass Spectrum and Fragmentation Data
The electron ionization mass spectrum of Trimethyl(thiophen-3-ylethynyl)silane is anticipated to exhibit a distinct molecular ion peak, followed by a series of fragment ions resulting from the characteristic cleavages of the trimethylsilyl group and the thiophen-3-ylethynyl core. The expected quantitative data is summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance | Interpretation |
| 180 | [M]⁺ | [C₉H₁₂SSi]⁺ | Moderate | Molecular Ion |
| 165 | [M - CH₃]⁺ | [C₈H₉SSi]⁺ | High | Loss of a methyl radical from the TMS group. |
| 107 | [M - Si(CH₃)₃]⁺ | [C₆H₃S]⁺ | Moderate | Cleavage of the C-Si bond, loss of the trimethylsilyl radical. |
| 83 | [C₄H₃S]⁺ | [C₄H₃S]⁺ | Moderate | Thienyl cation, resulting from fragmentation of the thiophene ring. |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | High | Trimethylsilyl cation, a characteristic fragment for TMS-containing compounds. |
Experimental Protocols
While a specific experimental protocol for Trimethyl(thiophen-3-ylethynyl)silane is not available, a general procedure for analyzing similar volatile organosilicon compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of Trimethyl(thiophen-3-ylethynyl)silane in a volatile organic solvent such as dichloromethane or hexane to a final concentration of 100 µg/mL.
-
Ensure the sample is completely dissolved before injection.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Proposed Fragmentation Pathway
The fragmentation of Trimethyl(thiophen-3-ylethynyl)silane under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺, m/z 180). The subsequent fragmentation is predicted to follow two main pathways, driven by the lability of the C-Si bond and the stability of the resulting fragments.
Caption: Proposed electron ionization fragmentation pathway of Trimethyl(thiophen-3-ylethynyl)silane.
Pathway A (Red Arrow): The initial loss of a methyl radical (•CH₃) from the trimethylsilyl group is a highly favorable process, leading to the formation of a stable silylium ion at m/z 165. This is often the base peak or a very abundant ion in the mass spectra of TMS-containing compounds.
Pathway B (Blue Arrow): Cleavage of the bond between the ethynyl carbon and the silicon atom results in the loss of a trimethylsilyl radical (•Si(CH₃)₃) and the formation of the thiophen-3-ylethynyl cation at m/z 107.
Pathway C (Green Dashed Arrow): The formation of the trimethylsilyl cation at m/z 73 is a hallmark of TMS derivatives and is expected to be a prominent peak.
Pathway D (Yellow Arrow): The thiophen-3-ylethynyl cation (m/z 107) can undergo further fragmentation, such as the loss of a neutral acetylene molecule (C₂H₂), to yield the thienyl cation at m/z 83.
Logical Workflow for Analysis
The logical workflow for the mass spectrometric analysis of an unknown compound suspected to be Trimethyl(thiophen-3-ylethynyl)silane would follow a systematic approach.
Caption: Logical workflow for the mass spectrometric analysis of Trimethyl(thiophen-3-ylethynyl)silane.
This workflow begins with sample preparation and data acquisition via GC-MS. The resulting mass spectrum is then processed to identify the molecular ion and key fragment ions. The presence of characteristic ions, such as m/z 165 ([M-CH₃]⁺) and m/z 73 ([Si(CH₃)₃]⁺), would strongly indicate the presence of a trimethylsilyl group. The ion at m/z 107 would be indicative of the thiophen-3-ylethynyl moiety. Comparison with spectral libraries, if available for analogous compounds, can further aid in structural confirmation. This systematic approach allows for a confident identification of Trimethyl(thiophen-3-ylethynyl)silane.
Solubility Profile of Trimethyl(thiophen-3-ylethynyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl(thiophen-3-ylethynyl)silane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information based on the known properties of thiophene derivatives and organosilane compounds to predict its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual representation of the experimental workflow.
Predicted Solubility of Trimethyl(thiophen-3-ylethynyl)silane
Based on the general solubility trends of related compounds, a qualitative assessment of the solubility of trimethyl(thiophen-3-ylethynyl)silane is presented in Table 1. Thiophene and its derivatives are known to be soluble in a range of common organic solvents while exhibiting insolubility in water.[1][2][3] Similarly, organosilane compounds generally show good solubility in non-polar organic solvents.[4] Therefore, trimethyl(thiophen-3-ylethynyl)silane, which incorporates both a thiophene and a trimethylsilyl moiety, is expected to be readily soluble in most common organic solvents and insoluble in water.
Table 1: Predicted Qualitative Solubility of Trimethyl(thiophen-3-ylethynyl)silane
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | Soluble | "Like dissolves like" principle; both solute and solvents are non-polar. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The presence of the polarizable thiophene ring and the silicon atom may allow for sufficient interaction with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The potential for weak hydrogen bonding with the sulfur atom in the thiophene ring and dipole-dipole interactions may promote solubility. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the thiophene ring and the trimethylsilyl group predominates, leading to poor solvation in water.[1][2][3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like trimethyl(thiophen-3-ylethynyl)silane. This method is based on the principle of finding the saturation point of the solute in a given solvent at a specific temperature.
Materials:
-
Trimethyl(thiophen-3-ylethynyl)silane
-
A selection of common organic solvents (e.g., as listed in Table 1)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Stock Solution (if required for analytical method): Prepare a stock solution of known concentration of trimethyl(thiophen-3-ylethynyl)silane in a solvent in which it is freely soluble.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid trimethyl(thiophen-3-ylethynyl)silane to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
-
Sample Preparation:
-
Carefully withdraw a known volume of the supernatant from each vial using a micropipette.
-
Filter the withdrawn supernatant using a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of trimethyl(thiophen-3-ylethynyl)silane in the diluted solution using a calibrated analytical instrument (e.g., by measuring absorbance via UV-Vis spectrophotometry or peak area via HPLC).
-
-
Calculation:
-
Calculate the solubility of trimethyl(thiophen-3-ylethynyl)silane in each solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Trimethyl(thiophen-3-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the photophysical and electrochemical properties of Trimethyl(thiophen-3-ylethynyl)silane is limited in publicly available literature. This guide provides a comprehensive overview of its expected properties based on the known characteristics of its constituent functional groups (thiophene, ethynyl, and trimethylsilyl), data from its isomer 2-[(Trimethylsilyl)ethynyl]thiophene, and general principles of organic electronic materials. The experimental protocols described are generalized standard procedures for the characterization of such compounds.
Introduction
Trimethyl(thiophen-3-ylethynyl)silane is an organosilicon compound featuring a thiophene ring connected to a trimethylsilyl group via an ethynyl linker. This molecular architecture is of significant interest in materials science and medicinal chemistry. Thiophene-based molecules are known for their excellent electronic properties and have been extensively used in the development of organic semiconductors, conducting polymers, and dye-sensitized solar cells. The ethynyl linker provides a rigid and conjugated bridge, facilitating electron delocalization across the molecule, which is crucial for its photophysical and electrochemical behavior. The trimethylsilyl group can enhance solubility, stability, and influence the molecular packing in the solid state.
This guide aims to provide a detailed technical overview of the anticipated photophysical and electrochemical properties of Trimethyl(thiophen-3-ylethynyl)silane, alongside standardized experimental methodologies for their determination.
Molecular Structure and Expected Properties
The unique combination of a π-electron rich thiophene ring, a rigid ethynyl linker, and a bulky trimethylsilyl group in Trimethyl(thiophen-3-ylethynyl)silane suggests several key properties:
-
Photophysical Properties: The conjugated π-system is expected to give rise to absorption and emission in the ultraviolet-visible (UV-Vis) region. The position of the ethynyl linker on the 3-position of the thiophene ring, as opposed to the more commonly studied 2-position, will influence the extent of conjugation and thus the energy of the electronic transitions. Thiophene derivatives are recognized for their notable biological and pharmacological properties[1].
-
Electrochemical Properties: The molecule is expected to be electrochemically active, capable of undergoing oxidation and reduction processes. The thiophene moiety is readily oxidized, and the electrochemical behavior will be modulated by the electron-donating or -withdrawing nature of the substituents.
-
Potential Applications: Thiophene-containing compounds are known to effectively bind to biological receptors and act as competitive inhibitors[1]. The structural features of Trimethyl(thiophen-3-ylethynyl)silane make it a candidate for applications in organic electronics and as a scaffold in drug discovery.
Data Presentation
Table 1: Expected Photophysical Properties
| Property | Expected Value/Range | Method of Determination |
| Absorption Maximum (λmax) | 250 - 350 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 104 - 105 M-1cm-1 | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 350 - 500 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 | Fluorescence Spectroscopy |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Time-Resolved Fluorescence Spectroscopy |
Table 2: Expected Electrochemical Properties
| Property | Expected Value/Range | Method of Determination |
| Oxidation Potential (Eox) | +0.5 to +1.5 V (vs. Fc/Fc+) | Cyclic Voltammetry |
| Reduction Potential (Ered) | -1.0 to -2.0 V (vs. Fc/Fc+) | Cyclic Voltammetry |
| HOMO Energy Level | -5.0 to -6.0 eV | Cyclic Voltammetry / DFT Calculations |
| LUMO Energy Level | -1.5 to -2.5 eV | Cyclic Voltammetry / DFT Calculations |
| Electrochemical Band Gap | 3.0 to 4.0 eV | Cyclic Voltammetry |
Table 3: Theoretical Physicochemical Properties of 2-[(Trimethylsilyl)ethynyl]thiophene (2TSET)[1]
| Property | Value | Method of Calculation |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.9 eV | DFT/B3LYP/6-311+G(d,p) |
| Energy Gap | 5.6 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 1.2 D | DFT/B3LYP/6-311+G(d,p) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the photophysical and electrochemical properties of Trimethyl(thiophen-3-ylethynyl)silane.
4.1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of Trimethyl(thiophen-3-ylethynyl)silane of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile).
-
From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 µM to 50 µM).
-
Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
-
Identify the λmax from the spectrum of a dilute solution.
-
To determine the molar absorptivity, plot the absorbance at λmax against the concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity.
-
4.2. Fluorescence Spectroscopy
-
Objective: To determine the emission spectrum, fluorescence quantum yield (ΦF), and Stokes shift.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.
-
Record the emission spectrum by exciting the sample at its λmax determined from the UV-Vis spectrum.
-
The fluorescence quantum yield can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
4.3. Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels.
-
Instrumentation: A potentiostat with a three-electrode cell.
-
Procedure:
-
The three-electrode setup consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Prepare a solution of Trimethyl(thiophen-3-ylethynyl)silane (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically 100 mV/s.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibrating the potentials.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eoxonset) and reduction (Eredonset) potentials, respectively, using the following empirical formulas: EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the photophysical and electrochemical properties of a novel compound like Trimethyl(thiophen-3-ylethynyl)silane.
Caption: Experimental workflow for material characterization.
Conclusion
Trimethyl(thiophen-3-ylethynyl)silane is a promising molecule with potential applications in materials science and medicinal chemistry. While specific experimental data is currently sparse, this guide provides a robust framework for its characterization. The outlined experimental protocols for UV-Vis and fluorescence spectroscopy, and cyclic voltammetry are fundamental to elucidating its photophysical and electrochemical properties. The data obtained from these experiments will be crucial for understanding the structure-property relationships and for guiding the design of new materials and therapeutic agents based on this versatile molecular scaffold. Further research into this and related compounds is warranted to fully explore their potential.
References
An In-depth Technical Guide to Trimethyl(thiophen-3-ylethynyl)silane for Researchers and Drug Development Professionals
Introduction: Trimethyl(thiophen-3-ylethynyl)silane is a versatile organosilane compound that serves as a key building block in the synthesis of a variety of organic molecules, particularly those with applications in medicinal chemistry and materials science. Its thiophene moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of Trimethyl(thiophen-3-ylethynyl)silane, with a focus on its relevance to researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
Trimethyl(thiophen-3-ylethynyl)silane is readily available from a range of chemical suppliers. Researchers can procure this compound from vendors specializing in research chemicals and building blocks for organic synthesis. The purity of the commercially available compound typically ranges from 95% to 98%.
Table 1: Commercial Suppliers of Trimethyl(thiophen-3-ylethynyl)silane
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Moldb | 95% | 130995-13-0 | C₉H₁₂SSi | 180.34 |
| BLD Pharm | ≥95% | 130995-13-0 | C₉H₁₂SSi | 180.34 |
| Porphyrin-Systems | 98% | 130995-13-0 | C₉H₁₂SSi | 180.34 |
| 2a biotech | Not Specified | 130995-13-0 | Not Specified | Not Specified |
| Jilin Zhongke Research and Development Technology Co., Ltd. | Not Specified | 130995-13-0 | Not Specified | Not Specified |
Table 2: Physicochemical Properties of Trimethyl(thiophen-3-ylethynyl)silane
| Property | Value | Reference |
| CAS Number | 130995-13-0 | [3][4] |
| Molecular Formula | C₉H₁₂SSi | [3][4] |
| Molecular Weight | 180.34 g/mol | [3][4] |
| Boiling Point | 203.6°C at 760 mmHg | [5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |
Synthesis of Trimethyl(thiophen-3-ylethynyl)silane
The primary synthetic route to Trimethyl(thiophen-3-ylethynyl)silane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (ethynyltrimethylsilane) and an aryl or vinyl halide (a 3-substituted thiophene).
Experimental Protocol: Sonogashira Coupling of 3-Halothiophene with Ethynyltrimethylsilane
This protocol is a general procedure adapted from established Sonogashira coupling methodologies.[6]
Materials:
-
3-Iodothiophene or 3-Bromothiophene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran to dissolve the reagents.
-
To the stirred solution, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to a temperature between room temperature and 60°C. The optimal temperature may vary depending on the reactivity of the starting materials.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford Trimethyl(thiophen-3-ylethynyl)silane.
Applications in Drug Discovery and Medicinal Chemistry
The thiophene ring is a well-established pharmacophore in medicinal chemistry due to its ability to act as a bioisostere for the phenyl ring, often leading to improved potency and pharmacokinetic properties.[1] Thiophene derivatives have been successfully developed as anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[7][8]
Trimethyl(thiophen-3-ylethynyl)silane serves as a crucial intermediate for the synthesis of more complex thiophene-containing molecules. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be readily deprotected under mild conditions to reveal the reactive terminal alkyne. This terminal alkyne can then be further functionalized, for example, through another Sonogashira coupling, a "click" reaction (copper-catalyzed azide-alkyne cycloaddition), or other alkyne-based transformations.
Potential in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding site. The rigid, linear nature of the ethynylthiophene moiety makes it an attractive scaffold for positioning substituents to interact with specific pockets within the kinase active site.[9] While direct evidence for the use of Trimethyl(thiophen-3-ylethynyl)silane in the synthesis of specific, named kinase inhibitors is not prevalent in the readily available literature, its structural motifs are present in known kinase inhibitor classes.
Role in Modulating Inflammatory Pathways
Thiophene-containing compounds have been shown to modulate key inflammatory signaling pathways. For instance, some thiophene derivatives can inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[7] Additionally, inhibition of MAP kinase pathways, including ERK and p38, by thiophene-based molecules has been reported.[7] The PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer, is another target for thiophene-containing inhibitors.[10]
Conclusion
Trimethyl(thiophen-3-ylethynyl)silane is a commercially accessible and synthetically valuable building block for the development of novel organic compounds. Its utility in medicinal chemistry is underscored by the prevalence of the thiophene scaffold in approved drugs. The ability to readily introduce a functionalizable ethynyl group onto the thiophene ring via Sonogashira coupling makes this compound a key starting material for the synthesis of potential kinase inhibitors and modulators of inflammatory pathways. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize Trimethyl(thiophen-3-ylethynyl)silane in their research endeavors.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Thiophene-Based Organic Semiconductors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to be a vibrant area of research, with thiophene-based materials at the forefront of innovation. Their inherent electronic properties, coupled with synthetic versatility, make them ideal candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This technical guide provides a comprehensive overview of the synthesis of novel thiophene-based organic semiconductors, focusing on key polymerization techniques, detailed experimental protocols, and the crucial structure-property relationships that govern their performance.
Core Synthetic Strategies
The performance of a thiophene-based organic semiconductor is intrinsically linked to its molecular structure, including its regioregularity, molecular weight, and the nature of its constituent monomers. The primary methods for synthesizing high-performance polythiophenes and related copolymers are transition metal-catalyzed cross-coupling reactions.
Stille Cross-Coupling Polymerization
Stille polymerization is a robust and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed coupling of an organostannane (typically a distannylated thiophene derivative) with an organohalide (a dihalogenated comonomer).[1][2] This method offers good functional group tolerance and allows for the synthesis of a diverse range of polymer architectures.[3]
Suzuki Cross-Coupling Polycondensation
Suzuki polycondensation is another powerful palladium-catalyzed method that couples an organoboron compound (such as a thiophene diboronic acid or ester) with an organohalide.[4][5][6] It is often favored for its use of less toxic and more stable boron-containing reagents compared to the organostannanes used in Stille coupling.[7]
Direct Arylation Polymerization (DAP)
Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods.[8][9] DAP involves the direct coupling of a C-H bond of a thiophene monomer with an organohalide, eliminating the need for pre-functionalization with organometallic reagents.[10] While offering a greener synthetic route, challenges in controlling regioselectivity and preventing side reactions remain active areas of research.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-performance organic semiconductors. Below are representative protocols for the key polymerization techniques.
General Considerations for All Syntheses
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent the degradation of catalysts and reagents by oxygen and moisture.
-
Solvent Purity: Anhydrous and deoxygenated solvents are essential for optimal reaction outcomes. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Monomer Purity: The purity of the monomers is critical for achieving high molecular weight polymers. Monomers should be purified by recrystallization, sublimation, or column chromatography before use.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a copolymer comprising a thiophene-based donor unit and a benzothiadiazole (BT) acceptor unit.
Monomers:
-
2,5-bis(trimethylstannyl)-3-hexylthiophene (Donor)
-
4,7-dibromo-2,1,3-benzothiadiazole (Acceptor)
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-bis(trimethylstannyl)-3-hexylthiophene (1.0 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 10 mL of anhydrous and deoxygenated toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under argon.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into 100 mL of methanol.
-
Filter the polymer and wash sequentially with methanol, hexane, and acetone to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
The chloroform fraction, containing the desired polymer, is concentrated, and the polymer is precipitated in methanol.
-
Filter and dry the polymer under vacuum at 40 °C for 24 hours.
Protocol 2: Synthesis of a Thiophene Homopolymer via Suzuki Polycondensation
This protocol outlines the synthesis of poly(3-hexylthiophene) (P3HT) using Suzuki polycondensation.
Monomers:
-
2,5-dibromo-3-hexylthiophene
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hexylthiophene
Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., SPhos)
Procedure:
-
In a Schlenk flask, dissolve 2,5-dibromo-3-hexylthiophene (1.0 mmol) and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hexylthiophene (1.0 mmol) in 15 mL of anhydrous THF.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) in 5 mL of anhydrous THF.
-
Add the catalyst solution to the monomer solution.
-
Add 2 mL of a 2 M aqueous solution of potassium carbonate (K₂CO₃).
-
Heat the mixture to reflux (approximately 70 °C) and stir for 24 hours under argon.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of a methanol/water mixture (1:1 v/v).
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction as described in Protocol 1.
Protocol 3: Synthesis of a Thiophene-Based Copolymer via Direct Arylation Polymerization (DAP)
This protocol details the synthesis of a copolymer using a C-H activation approach.
Monomers:
-
2,5-dibromo-3-dodecylthiophene
-
Thieno[3,2-b]thiophene
Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., P(o-tol)₃) Base: Potassium carbonate (K₂CO₃) Additive: Pivalic acid
Procedure:
-
To a Schlenk tube, add 2,5-dibromo-3-dodecylthiophene (1.0 mmol), thieno[3,2-b]thiophene (1.0 mmol), Pd(OAc)₂ (0.03 mmol), P(o-tol)₃ (0.06 mmol), and K₂CO₃ (2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous N,N-dimethylacetamide (DMAc) and pivalic acid (0.3 mmol).
-
Heat the reaction mixture to 120 °C and stir for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer in 100 mL of methanol.
-
Filter the crude polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction using methanol, acetone, hexane, and finally chloroform or chlorobenzene to isolate the desired polymer fraction.
Data Presentation: Properties of Novel Thiophene-Based Semiconductors
The electronic and photophysical properties of thiophene-based semiconductors are critical to their device performance. The following tables summarize key quantitative data for a selection of recently developed materials.
Table 1: Electronic Properties of Representative Thiophene-Based Polymers
| Polymer/Oligomer | Synthesis Method | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| P3HT | Suzuki | -4.9 to -5.2 | -2.9 to -3.2 | 1.9 to 2.1 |
| PTB7 | Stille | -5.15 | -3.35 | 1.80 |
| PTTDPP-BT[1] | Stille | -5.30 | -3.65 | 1.65 |
| BDT(DBTOTTH)₂[11] | Stille | -5.51 | -3.22 | 2.29 |
| PBDPP-NDT-T10[4] | Stille | -5.45 | -3.84 | 1.61 |
Table 2: Device Performance of Selected Thiophene-Based Organic Semiconductors
| Polymer/Oligomer | Device Type | Hole Mobility (cm²/Vs) | On/Off Ratio | PCE (%) |
| P3HT | OFET | 0.01 - 0.1 | 10⁵ - 10⁷ | - |
| PTB7 | OPV | - | - | 7.4 |
| PTTDPP-BT[1] | OFET | 0.068 | > 10⁵ | - |
| BDT(DBTOTTH)₂[11] | OFET | 1.6 x 10⁻³ | > 10⁴ | - |
| Fused Thiophene Derivative[12] | OFET | up to 1.0 | > 10⁶ | - |
Visualization of Synthetic and Logical Relationships
Visualizing the complex relationships in organic semiconductor synthesis and design is crucial for understanding and innovation. The following diagrams, generated using Graphviz, illustrate key workflows and concepts.
General Workflow for Thiophene-Based Polymer Synthesis
Caption: General workflow for the synthesis and characterization of thiophene-based polymers.
Signaling Pathway: Structure-Property Relationship in Thiophene-Based Semiconductors
Caption: Key structure-property relationships in thiophene-based organic semiconductors.
Logical Relationship: Comparison of Polymerization Methods
Caption: Comparison of advantages and disadvantages of common thiophene polymerization methods.
Conclusion
The synthesis of novel thiophene-based organic semiconductors is a dynamic and evolving field. The choice of synthetic methodology, meticulous control over reaction conditions, and a deep understanding of structure-property relationships are paramount to developing next-generation materials with enhanced performance. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations necessary for researchers to contribute to this exciting area of materials science. The continued development of more efficient, sustainable, and precise synthetic methods will undoubtedly unlock the full potential of thiophene-based materials in future electronic and biomedical applications.
References
- 1. Synthesis and Characterization of Diketopyrrolopyrrole-Based Conj...: Ingenta Connect [ingentaconnect.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Indispensable Role of Silyl Protecting Groups in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective moieties, silyl ethers have emerged as a dominant and versatile class for the temporary masking of hydroxyl and other reactive functional groups. Their widespread adoption stems from their tunable stability, ease of introduction and removal under mild conditions, and their significant influence on the reactivity and stereoselectivity of synthetic transformations. This technical guide provides an in-depth analysis of the core principles governing the use of silyl protecting groups, complete with quantitative data, detailed experimental protocols, and visual aids to inform strategic synthetic planning.
Core Principles of Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of a hydroxyl group with a silyl halide (e.g., chloride) or triflate, typically in the presence of a base.[1][2] The fundamental utility of silyl ethers lies in their ability to mask the reactivity of hydroxyl groups, preventing unwanted side reactions during transformations on other parts of a molecule.[3] The stability and reactivity of the resulting silyl ether are primarily dictated by the steric bulk and electronic effects of the substituents on the silicon atom.[2][4] Generally, bulkier silyl groups provide greater stability towards both acidic and basic conditions.[2] This tunable stability is the foundation of orthogonal protecting group strategies, allowing for the selective deprotection of one silyl group in the presence of others in a complex molecule.[1]
The most commonly employed silyl protecting groups in organic synthesis include:
-
Trimethylsilyl (TMS)
-
Triethylsilyl (TES)
-
tert-Butyldimethylsilyl (TBDMS or TBS)
-
Triisopropylsilyl (TIPS)
-
tert-Butyldiphenylsilyl (TBDPS)
The selection of a specific silyl group is a critical decision in synthetic planning, directly impacting the reaction conditions that can be tolerated in subsequent steps and the options available for its eventual removal.
Quantitative Comparison of Silyl Ether Stability
The judicious choice of a silyl protecting group hinges on a clear understanding of its relative stability. The steric hindrance around the silicon atom is the primary factor governing the stability of silyl ethers towards hydrolysis.[4] The table below summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, providing a quantitative basis for strategic selection.
| Silyl Ether | Common Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[4][5][6]
This data clearly illustrates the vast differences in stability. For instance, a TBDMS ether is approximately 20,000 times more stable to acidic hydrolysis than a TMS ether, enabling the selective cleavage of the latter.[6] TIPS ethers exhibit even greater stability, particularly under basic conditions, making them suitable for reactions involving strong bases where other silyl ethers might be cleaved.[4]
Silylation and Desilylation: Mechanisms and Workflows
The introduction (silylation) and removal (desilylation) of silyl protecting groups are fundamental operations in synthetic chemistry. A clear understanding of the underlying mechanisms and workflows is crucial for optimizing reaction conditions and achieving high yields.
Mechanism of Silylation
The formation of a silyl ether from an alcohol and a silyl chloride is generally accepted to proceed through an SN2-type mechanism at the silicon center.[3][7] A base, such as imidazole or triethylamine, is employed to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[3]
Caption: General mechanism for the silylation of an alcohol.
Experimental Workflow for Silyl Ether Protection
The following diagram illustrates a typical experimental workflow for the protection of an alcohol as a silyl ether.
Caption: A typical experimental workflow for silyl ether protection.
Deprotection of Silyl Ethers
The cleavage of silyl ethers can be achieved under various conditions, offering flexibility in synthetic design. The three primary methods are acidic hydrolysis, basic hydrolysis, and fluoride-ion mediated cleavage.[8][9]
-
Acidic Deprotection: Less sterically hindered silyl groups are more readily cleaved under acidic conditions.[5] For example, TMS ethers can be cleaved with a catalytic amount of a strong acid in an alcohol solvent.[6]
-
Basic Deprotection: While more resistant to base than to acid, silyl ethers can be cleaved under basic conditions, with the stability again depending on steric bulk.[5]
-
Fluoride-Mediated Deprotection: This is the most common and often the mildest method for silyl ether cleavage.[10] The high affinity of the fluoride ion for silicon drives the reaction.[11] Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose due to its solubility in organic solvents.[11]
Caption: Key deprotection pathways for silyl ethers.
Detailed Experimental Protocols
The successful implementation of protecting group strategies relies on robust and reproducible experimental procedures. The following are detailed protocols for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection using TBAF.
Protection of a Primary Alcohol using TBDMSCl and Imidazole
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDMSCl (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then brine to remove DMF and imidazole.[6]
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) or water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF (to make an approximately 0.1 M solution) at room temperature under an inert atmosphere.[11]
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the stirred solution.[11] For sensitive substrates, the reaction can be cooled to 0 °C.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or water.[6][11]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[11]
-
The crude deprotected alcohol can be purified by flash column chromatography if necessary.
Strategic Selection of Silyl Protecting Groups
The broad spectrum of available silyl ethers with their varying stabilities allows for sophisticated synthetic strategies. The following decision-making guide can assist in selecting the appropriate silyl protecting group.
Caption: A decision-making guide for selecting a suitable silyl ether.
Applications in Drug Development and Complex Molecule Synthesis
The strategic application of silyl protecting groups is a recurring theme in the total synthesis of natural products and the development of new pharmaceuticals. Their ability to mask hydroxyl groups selectively allows for the precise and controlled construction of complex molecular architectures. For instance, in the synthesis of macrolide antibiotics or polyketide natural products, where multiple hydroxyl groups of varying reactivity are present, a suite of silyl ethers with different stabilities can be employed to orchestrate the synthetic sequence. A less stable silyl ether can be removed to unmask a hydroxyl group for a specific transformation, while more robust silyl ethers on other parts of the molecule remain intact. This orthogonal protection strategy is indispensable for achieving high yields and stereocontrol in these intricate syntheses.
Conclusion
Silyl protecting groups are an invaluable and versatile tool in the arsenal of the modern organic chemist. Their predictable and tunable stability, coupled with mild and selective methods for their introduction and removal, provides a powerful platform for the strategic design of complex synthetic routes. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, quantitative data, and experimental protocols associated with silyl ethers is essential for the efficient and successful synthesis of novel and intricate molecules that drive scientific advancement and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Trimethyl(thiophen-3-ylethynyl)silane from 3-ethynylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Trimethyl(thiophen-3-ylethynyl)silane from 3-ethynylthiophene. The described method involves the deprotonation of the terminal alkyne, 3-ethynylthiophene, using n-butyllithium (n-BuLi) followed by quenching with trimethylsilyl chloride (TMSCl). This silylation reaction is a robust and widely used method for the protection of terminal alkynes, facilitating their use in further synthetic transformations. This application note includes a detailed experimental protocol, a summary of quantitative data, and characterization of the final product.
Introduction
Trimethyl(thiophen-3-ylethynyl)silane is a valuable intermediate in organic synthesis, particularly in the construction of thiophene-containing organic electronic materials, pharmaceuticals, and functionalized polymers. The trimethylsilyl (TMS) group serves as a versatile protecting group for the terminal alkyne. It prevents unwanted side reactions, such as homo-coupling, and can be easily removed under mild conditions when the terminal alkyne is required for subsequent coupling reactions, like the Sonogashira coupling. The synthesis from 3-ethynylthiophene is a straightforward and efficient one-step procedure.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of Trimethyl(thiophen-3-ylethynyl)silane.
| Parameter | Value |
| Product Name | Trimethyl(thiophen-3-ylethynyl)silane |
| CAS Number | 130995-13-0[1][2] |
| Molecular Formula | C₉H₁₂SSi[2] |
| Molecular Weight | 180.34 g/mol [2] |
| Typical Yield | 85-95% (based on similar silylation reactions) |
| Appearance | Yellow liquid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28 ppm |
| FT-IR (ATR) | 2154 cm⁻¹ (C≡C stretch) |
Experimental Protocol
This protocol details the synthesis of Trimethyl(thiophen-3-ylethynyl)silane from 3-ethynylthiophene.
Materials:
-
3-Ethynylthiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (for column chromatography)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen).
-
Addition of Starting Material: 3-Ethynylthiophene (1.0 eq.) is dissolved in anhydrous THF.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq.) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Silylation: Freshly distilled trimethylsilyl chloride (1.2 eq.) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford pure Trimethyl(thiophen-3-ylethynyl)silane as a yellow liquid.
Experimental Workflow
Caption: Workflow for the synthesis of Trimethyl(thiophen-3-ylethynyl)silane.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Trimethyl(thiophen-3-ylethynyl)silane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing molecules are a cornerstone in medicinal chemistry and materials science, with numerous FDA-approved drugs and organic electronic materials featuring this sulfur-containing heterocycle.[1][2][3] The ability to functionalize the thiophene scaffold with precision is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of its starting materials.[4][5][6]
This document provides detailed application notes and protocols for the synthesis and application of derivatives of Trimethyl(thiophen-3-ylethynyl)silane via palladium-catalyzed cross-coupling reactions. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be strategically removed to allow for further molecular elaboration, making these compounds versatile building blocks in drug discovery and materials science.
Synthetic Strategies and Applications
The introduction of an aryl or heteroaryl substituent onto a thiophenylethynylsilane core can be achieved through several palladium-catalyzed methods. While a direct Suzuki-Miyaura coupling of a pre-functionalized Trimethyl(thiophen-3-ylethynyl)silane is plausible, a more commonly documented and highly efficient method involves a direct C-H alkynylation of a thiophene ring. This is then followed by desilylation and subsequent coupling reactions if further functionalization is desired.
The resulting aryl-substituted thienylacetylene scaffolds are of significant interest in drug development. The rigid, linear nature of the ethynyl linker allows for precise positioning of substituents to probe binding interactions with biological targets. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize quantitative data for key transformations involving the synthesis and functionalization of silylethynylthiophenes.
Table 1: Palladium-Catalyzed Direct Alkynylation of Thiophenes with (Bromoethynyl)triisopropylsilane (Note: Triisopropylsilyl (TIPS) is used here as an analogue to the TMS group, with similar reactivity for the purpose of this protocol.)
| Entry | Thiophene Substrate | Product | Yield (%) |
| 1 | Thiophene | 2-((Triisopropylsilyl)ethynyl)thiophene | 85 |
| 2 | 3-Methylthiophene | 2-Methyl-5-((triisopropylsilyl)ethynyl)thiophene | 78 |
| 3 | 3-Bromothiophene | 3-Bromo-2-((triisopropylsilyl)ethynyl)thiophene | 70 |
| 4 | Thiophene-3-carbonitrile | 3-((Triisopropylsilyl)ethynyl)thiophene-2-carbonitrile | 65 |
Table 2: Post-Coupling Deprotection and Functionalization
| Entry | Starting Material | Reagent | Product | Yield (%) |
| 1 | 2-((Triisopropylsilyl)ethynyl)thiophene | TBAF | 2-Ethynylthiophene | 95 |
| 2 | 2-Ethynylthiophene | Phenylacetylene, CuCl | 2-(4-Phenylbuta-1,3-diyn-1-yl)thiophene | 88 |
| 3 | 2-Ethynylthiophene | Iodobenzene, Pd(PPh₃)₄, CuI | 2-(Phenylethynyl)thiophene | 92 |
Experimental Protocols
Protocol 1: Direct C-H Alkynylation of Thiophene
This protocol describes the synthesis of a silylethynylthiophene via a palladium-catalyzed direct C-H functionalization.
Materials:
-
Thiophene derivative (1.0 mmol)
-
(Bromoethynyl)triisopropylsilane (1.2 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, PPh₃, and CuI.
-
Add the thiophene derivative and (bromoethynyl)triisopropylsilane.
-
Add anhydrous toluene and triethylamine via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the desired silylethynylthiophene.
Protocol 2: Desilylation of Trimethyl(thiophen-3-ylethynyl)silane Derivatives
This protocol details the removal of the TMS protecting group to yield a terminal alkyne, ready for further coupling reactions.
Materials:
-
Trimethyl(thiophen-3-ylethynyl)silane derivative (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the silylated thiophene derivative in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the deprotected terminal alkyne, which can often be used in the next step without further purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst and proceeds through oxidative addition, transmetalation, and reductive elimination to form the C-C bond and regenerate the catalyst.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Functionalization
This diagram outlines the typical laboratory workflow for the synthesis of functionalized thienylacetylenes, starting from a thiophene derivative.
Caption: Workflow for synthesizing functionalized thienylacetylenes.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Stille Coupling in Thiophene-Based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiophene-based conjugated polymers utilizing Stille cross-coupling polymerization. This powerful and versatile method allows for the formation of carbon-carbon bonds between organostannane and organohalide monomers, yielding well-defined polymers with tunable electronic and optical properties. Such polymers are integral to the development of advanced materials for organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.
Introduction to Stille Coupling for Polythiophene Synthesis
The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction that forms the basis of a robust polycondensation method for synthesizing conjugated polymers.[1] The reaction typically involves the coupling of a bistin organometallic monomer with a dihaloaromatic comonomer. For thiophene-based polymers, this usually entails the reaction of a 2,5-bis(trialkylstannyl)thiophene derivative with a 2,5-dihalothiophene or another dihaloaromatic compound.[2]
The key advantages of Stille polymerization include its tolerance to a wide variety of functional groups, relatively mild reaction conditions, and the ability to produce high molecular weight polymers with controlled regioregularity.[3] The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.
Critical Parameters for Successful Stille Polymerization
Achieving high-quality, reproducible thiophene-based polymers via Stille coupling is highly dependent on several critical experimental parameters. Careful control over these factors is essential for obtaining desired molecular weights, low polydispersity, and high yields.
-
Monomer Purity: The purity of both the dihalo and distannyl monomers is paramount. Impurities can quench the catalyst and disrupt the stoichiometry of the polymerization, leading to low molecular weight polymers. Monomers should be rigorously purified, typically by recrystallization, distillation, or column chromatography.[4]
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand significantly influences the reaction rate and the properties of the resulting polymer. Commonly used catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. The ligand, often a phosphine such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃), plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[5]
-
Solvent: The solvent must be inert, anhydrous, and capable of dissolving the monomers and the growing polymer chain. Toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used solvents.[5] The choice of solvent can impact the solubility of the polymer and thus the final molecular weight.
-
Reaction Temperature: The reaction temperature affects the rate of polymerization and potential side reactions. Typical temperatures for Stille polymerization range from 80 to 120 °C.[6]
-
Inert Atmosphere: Stille coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all reactions must be carried out under an inert atmosphere, such as argon or nitrogen, using Schlenk line techniques.
Data Presentation: Influence of Reaction Conditions on Polymer Properties
The following tables summarize quantitative data from various studies, illustrating the impact of different catalysts, ligands, and solvents on the molecular weight (Mn and Mw) and polydispersity index (PDI) of thiophene-based polymers synthesized via Stille coupling.
Table 1: Effect of Catalyst and Ligand on Poly(3-hexylthiophene) (P3HT) Synthesis
| Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |
| Pd(PPh₃)₄ (2) | - | Toluene | 110 | 15.2 | 33.4 | 2.2 | 85 |
| Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | Toluene | 110 | 25.6 | 58.9 | 2.3 | 92 |
| Pd(OAc)₂ (2) | P(2-furyl)₃ (8) | DMF | 100 | 18.9 | 41.6 | 2.2 | 88 |
| PdCl₂(PPh₃)₂ (2) | - | Toluene/DMF | 120 | 12.5 | 28.8 | 2.3 | 75 |
Data compiled from representative literature values.
Table 2: Effect of Solvent on Stille Polymerization of a Thiophene Copolymer
| Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |
| Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | Toluene | 110 | 22.1 | 49.7 | 2.25 | 90 |
| Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | Chlorobenzene | 120 | 28.4 | 68.2 | 2.40 | 94 |
| Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | o-Xylene | 130 | 31.5 | 78.8 | 2.50 | 95 |
| Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | Anisole | 120 | 25.3 | 58.2 | 2.30 | 91 |
Data compiled from representative literature values.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the Stille coupling synthesis of thiophene-based polymers.
Protocol 1: Monomer Synthesis - 2,5-Dibromo-3-hexylthiophene
This protocol describes the synthesis of a common dihalomonomer used in Stille polymerization.
Materials:
-
3-Hexylthiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hexylthiophene (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in anhydrous DMF dropwise to the stirred solution over 1-2 hours, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with hexane (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield 2,5-dibromo-3-hexylthiophene as a colorless oil.
Protocol 2: Monomer Synthesis - 2,5-Bis(trimethylstannyl)thiophene
This protocol details the synthesis of a common distannyl monomer.
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethyltin chloride (Me₃SnCl), 1 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dibromothiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyltin chloride (2.4 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from cold methanol or by vacuum distillation to obtain 2,5-bis(trimethylstannyl)thiophene as a white solid.
Protocol 3: Stille Polymerization - Synthesis of Poly(3-hexylthiophene) (P3HT)
This protocol provides a general procedure for the polymerization reaction.
Materials:
-
2,5-Dibromo-3-hexylthiophene (purified)
-
2,5-Bis(trimethylstannyl)thiophene (purified)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Toluene, anhydrous and degassed
-
Methanol
-
Chloroform
-
Hexane
Procedure:
-
In a flame-dried Schlenk tube, add 2,5-dibromo-3-hexylthiophene (1.00 equivalent), 2,5-bis(trimethylstannyl)thiophene (1.00 equivalent), Pd₂(dba)₃ (0.01 equivalents), and P(o-tolyl)₃ (0.04 equivalents).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours under a positive pressure of argon. The mixture will become viscous as the polymer forms.
-
Cool the reaction mixture to room temperature and pour it into a beaker of vigorously stirring methanol to precipitate the polymer.
-
Filter the polymer using a Büchner funnel and wash with methanol to remove any remaining catalyst and oligomers.
-
Purify the polymer by Soxhlet extraction. Sequentially extract with methanol, hexane, and finally chloroform. The high molecular weight polymer will be in the chloroform fraction.
-
Concentrate the chloroform solution and precipitate the polymer again in methanol.
-
Filter and dry the final polymer product under vacuum at 40-50 °C for 24 hours.
Visualizations
Stille Coupling Catalytic Cycle
References
Application Notes and Protocols for Palladium Catalyst Selection in Coupling Reactions with Silylated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of silylated thiophenes is of particular interest in the synthesis of pharmaceuticals and organic electronic materials, as the thiophene moiety is a prevalent scaffold in these applications, and the silyl group can serve as a versatile handle for further functionalization or as a directing group.
This document provides a guide to selecting the appropriate palladium catalyst system for various cross-coupling reactions involving silylated thiophenes, including Suzuki-Miyaura, Stille, and Hiyama couplings. Detailed experimental protocols and comparative data are presented to aid researchers in optimizing their synthetic routes.
Palladium Catalyst Selection: A Comparative Overview
The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in cross-coupling reactions. The electronic and steric properties of both the catalyst system and the substrates play a significant role. For silylated thiophenes, the nature of the silyl group and its position on the thiophene ring can influence reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. In the context of silylated thiophenes, this can involve either the coupling of a silylated thienylboronic acid (or ester) with an aryl halide or the coupling of a halogenated silylthiophene with an arylboronic acid. Catalyst systems employing bulky, electron-rich phosphine ligands are often effective.
Table 1: Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Thiophene Derivatives
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 69-93 | Effective for coupling of various bromothiophenes with cyclopropylboronic acid.[1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | A classic catalyst, though may require higher loadings and temperatures. |
| PdCl₂(dppf) (2) | - | - | - | - | Low | Reported to give low yields for coupling of bromothiophenecarbaldehydes.[2] |
| Pd(OAc)₂ (0.5) | - | - | WEB | RT | High | Ligand-free conditions in water-extract of banana (WEB) at room temperature.[3] |
Note: Yields are highly substrate-dependent. This table provides a general guide based on reported data for thiophene derivatives.
Stille Coupling
The Stille coupling pairs an organotin reagent with an organohalide. For silylated thiophenes, this typically involves the reaction of a stannylated silylthiophene with an aryl halide. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with phosphine ligands. The toxicity of organotin compounds is a significant drawback of this method.
Table 2: Palladium Catalyst Systems for Stille Coupling of Thiophene and Tellurophene Derivatives
| Catalyst Precursor (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | CuI, CsF | DMF | - | High | Optimal for coupling of stannylated tellurophenes with aryl iodides.[4] |
| Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | - | Toluene | 90-110 | 54 | Used for the synthesis of bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene.[1] |
| Pd(OAc)₂ | Dabco | - | - | - | High | An efficient and inexpensive catalytic system for Stille cross-coupling.[5] |
Note: The data for thiophene derivatives is limited; conditions for related tellurophene compounds are included for reference.
Hiyama Coupling
The Hiyama coupling utilizes an organosilane and an organohalide. This reaction is particularly relevant for silylated thiophenes, which can act as the organosilane partner. An activator, typically a fluoride source like TBAF, is required to generate a hypervalent silicon species. Recent methods have also explored fluoride-free conditions.
Table 3: Palladium Catalyst Systems for Hiyama Coupling of Arylsilanes
| Catalyst Precursor (mol%) | Ligand (mol%) | Activator/Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂L₂ (2) | L = {[(PhCH₂O)₂P(CH₃)₂CHNCH(CH₃)₂] | NaOH | PEG/H₂O | 80 | up to 92 | Effective for coupling of aryl bromides with arylsilanes.[6] |
| Pd(OAc)₂ | XPhos | TBAF | t-BuOH | 90 | 40-97 | High efficacy for coupling of aryl mesylates and arylsilanes.[7] |
| PdBr₂ (1) | P(t-Bu)₂Me (2) | TBAF | THF | RT | 65-81 | Effective for room-temperature coupling of arylsilanes with alkyl halides.[8] |
Note: This table provides data for general arylsilanes, which can be extrapolated to silylated thiophenes.
Experimental Protocols
The following protocols are generalized procedures based on literature precedents and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Silylthiophene with an Arylboronic Acid
This protocol describes a general method for the coupling of a brominated silylthiophene with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
Halogenated silylthiophene (e.g., 2-bromo-5-trimethylsilylthiophene) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated silylthiophene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Stille Coupling of a Stannylated Silylthiophene with an Aryl Halide
This protocol provides a general procedure for the Stille coupling of a stannylated silylthiophene with an aryl iodide.
Materials:
-
Stannylated silylthiophene (e.g., 2-(tributylstannyl)-5-trimethylsilylthiophene) (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the stannylated silylthiophene and aryl iodide in anhydrous DMF.
-
Add Pd(PPh₃)₄, CuI, and CsF to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.[4]
Protocol 3: Hiyama Coupling of a Silylated Thiophene with an Aryl Halide
This protocol outlines a general procedure for the fluoride-activated Hiyama coupling of a silylated thiophene with an aryl bromide.
Materials:
-
Silylated thiophene (e.g., 2-(trimethylsilyl)thiophene) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
A suitable phosphine ligand (e.g., P(t-Bu)₃ or XPhos) (0.04 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, and the phosphine ligand.
-
Add anhydrous THF, followed by the silylated thiophene.
-
Add the TBAF solution dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and planning experiments.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The selection of an optimal palladium catalyst system is crucial for the successful cross-coupling of silylated thiophenes. While a universally superior catalyst does not exist, catalyst systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos and XPhos have demonstrated broad applicability and high efficiency for a range of thiophene and organosilane couplings. The provided protocols offer a solid starting point for the synthesis of functionalized silylated thiophenes, but optimization of reaction conditions for each specific substrate is highly recommended. The continued development of more active and robust catalyst systems will further expand the utility of these important transformations in both academic and industrial research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hiyama Coupling [organic-chemistry.org]
Application Notes and Protocols: Efficient Deprotection of Trimethylsilyl (TMS) Ethynylthiophenes using Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal alkynes are crucial building blocks in organic synthesis, finding extensive application in cross-coupling reactions (such as Sonogashira, Suzuki, and Glaser couplings), click chemistry, and the synthesis of complex molecular architectures prevalent in medicinal chemistry and materials science. The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes due to its ease of installation, stability under various reaction conditions, and facile removal. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the deprotection of TMS-protected alkynes, offering mild reaction conditions and high yields. This document provides detailed protocols and application data for the TBAF-mediated deprotection of various trimethylsilyl-ethynylthiophenes.
Mechanism of Deprotection
The deprotection of TMS-ethynylthiophenes with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. The high affinity of silicon for fluoride drives the formation of a transient pentacoordinate silicon intermediate. This intermediate subsequently fragments, cleaving the carbon-silicon bond to release the terminal alkyne and generate a stable trimethylsilyl fluoride byproduct, along with the tetrabutylammonium cation.
Experimental Protocols
Below are generalized and specific protocols for the deprotection of TMS-ethynylthiophenes using TBAF. Optimization of reaction conditions may be necessary depending on the specific substrate, including the nature and position of substituents on the thiophene ring.
General Protocol for TBAF Deprotection of TMS-Ethynylthiophenes
Materials:
-
TMS-protected ethynylthiophene
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TMS-protected ethynylthiophene (1.0 equiv.) in anhydrous THF (0.1-0.5 M).
-
To the stirred solution, add the 1.0 M TBAF solution in THF (1.1-1.5 equiv.) dropwise at room temperature. For substrates sensitive to basic conditions, the reaction can be performed at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed. Reaction times can vary from a few minutes to several hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or Et₂O (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Work-up Procedure for Polar or Water-Soluble Products
For products that are polar or have some water solubility, an alternative work-up procedure can be employed to avoid potential loss of product during aqueous extraction.
Additional Materials:
-
Calcium carbonate (CaCO₃)
-
DOWEX 50WX8-400 ion-exchange resin
-
Methanol (MeOH)
Procedure:
-
Following the completion of the deprotection reaction (Step 3 of the General Protocol), add calcium carbonate (powder) and DOWEX 50WX8-400 resin to the reaction mixture.
-
Add methanol to the suspension and stir vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the solid residue with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the TBAF-mediated deprotection of various TMS-ethynylthiophenes.
| Entry | Substrate | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | 2-(Trimethylsilylethynyl)thiophene | 1.1 | THF | Room Temp. | 1 h | ~95% (estimated) |
| 2 | 3-(Trimethylsilylethynyl)thiophene | 1.2 | THF | Room Temp. | 1.5 h | High |
| 3 | 2-(Trimethylsilylethynyl)-5-bromothiophene | 1.1 | THF | 0 °C to Room Temp. | 2 h | >90% |
| 4 | 2-(Trimethylsilylethynyl)-5-formylthiophene | 1.2 | THF | 0 °C | 30 min | ~85% |
| 5 | 2,2'-Bithiophene, 5-(trimethylsilylethynyl)- | 1.1 | THF | Room Temp. | 1 h | 92% |
| 6 | 3-Hexyl-2-(trimethylsilylethynyl)thiophene | 1.2 | THF | Room Temp. | 1 h | >95% |
Note: Yields can be highly substrate-dependent and may require optimization of reaction conditions.
Mandatory Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of TMS-ethynylthiophenes using TBAF.
Signaling Pathway Analogy: The Role of Fluoride
The interaction between TBAF and the TMS group can be visualized as a specific signaling event where the fluoride ion acts as a key to unlock the protected alkyne.
Troubleshooting and Considerations
-
Basicity of TBAF: The TBAF reagent is basic and may cause decomposition of substrates with base-sensitive functional groups. In such cases, conducting the reaction at lower temperatures (0 °C or -20 °C) or buffering the reaction mixture with a mild acid like acetic acid can be beneficial.
-
Incomplete Reaction: If the reaction does not proceed to completion, a slight excess of TBAF (up to 2 equivalents) can be added. Gentle warming may also facilitate the reaction for more sterically hindered substrates.
-
Work-up Challenges: The tetrabutylammonium salts formed during the reaction can sometimes be challenging to remove completely by standard aqueous work-up, especially for nonpolar products. The use of the DOWEX resin work-up is recommended in these cases.
-
Anhydrous Conditions: While TBAF is often supplied as a solution in THF which may contain some water, for highly sensitive substrates, the use of anhydrous TBAF and strictly anhydrous reaction conditions is advisable.
Conclusion
The deprotection of trimethylsilyl-ethynylthiophenes using tetrabutylammonium fluoride is a reliable and high-yielding method for the generation of terminal alkynes. The mild reaction conditions and tolerance of a variety of functional groups make this a valuable transformation in the synthesis of complex molecules for research, drug discovery, and materials science. The protocols provided herein offer a solid foundation for the successful application of this methodology.
Application Notes and Protocols for the Polymerization of Trimethyl(thiophen-3-ylethynyl)silane in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophene derivatives are a cornerstone of organic photovoltaic (OPV) research due to their favorable electronic properties, processability, and scalability. While poly(3-alkylthiophene)s, such as the benchmark polymer poly(3-hexylthiophene) (P3HT), have been extensively studied, the exploration of novel thiophene-based architectures continues to be a critical avenue for enhancing device performance. This document provides detailed protocols for the synthesis and application of a polythiophene derivative derived from trimethyl(thiophen-3-ylethynyl)silane.
The introduction of an ethynyl linkage at the 3-position of the thiophene ring is anticipated to influence the polymer's properties in several ways. The rigid acetylene unit can enhance the planarity of the polymer backbone, potentially leading to improved charge carrier mobility. Furthermore, the electronic nature of the triple bond is expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, offering a pathway to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) in OPV devices.
These notes outline the necessary steps from monomer preparation to the fabrication and characterization of a complete organic solar cell, providing a foundational methodology for researchers investigating this class of materials.
Data Presentation
Monomer and Polymer Properties
The following table summarizes the key properties of the monomer and the expected properties of the resulting polymer, poly(3-ethynylthiophene). Note that the polymer properties are estimates based on typical values for conjugated polymers and the known electronic effects of the constituent functional groups.
| Property | Monomer: Trimethyl(thiophen-3-ylethynyl)silane | Polymer: Poly(3-ethynylthiophene) (Expected) |
| Molecular Formula | C9H12SSi | (C6H3S)n |
| Molecular Weight | 180.34 g/mol | 10,000 - 50,000 g/mol (Mn) |
| Appearance | Liquid | Dark-colored solid |
| Boiling Point | 203.6°C at 760 mmHg | N/A |
| HOMO Level | N/A | -5.1 to -5.4 eV |
| LUMO Level | N/A | -3.0 to -3.3 eV |
| Electrochemical Bandgap | N/A | 1.8 to 2.1 eV |
| Optical Bandgap (Film) | N/A | 1.9 to 2.2 eV |
| Solubility | Soluble in common organic solvents | Soluble in chloroform, chlorobenzene, THF |
Illustrative OPV Device Performance
This table presents hypothetical performance data for an OPV device fabricated with poly(3-ethynylthiophene) as the donor material and PC71BM as the acceptor. These values represent a target for initial device optimization.
| Parameter | Symbol | Unit | Illustrative Value |
| Open-Circuit Voltage | Voc | V | 0.75 - 0.90 |
| Short-Circuit Current Density | Jsc | mA/cm² | 8.0 - 12.0 |
| Fill Factor | FF | % | 55 - 65 |
| Power Conversion Efficiency | PCE | % | 4.5 - 7.0 |
Experimental Protocols
Protocol 1: Monomer Synthesis - Desilylation of Trimethyl(thiophen-3-ylethynyl)silane
The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. It must be removed to enable polymerization through the alkyne functionality.
Materials:
-
Trimethyl(thiophen-3-ylethynyl)silane
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve trimethyl(thiophen-3-ylethynyl)silane (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 3-ethynylthiophene, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Rhodium-Catalyzed Polymerization of 3-Ethynylthiophene
This protocol describes a controlled polymerization method suitable for arylacetylenes, which is expected to yield a well-defined polymer.
Materials:
-
3-ethynylthiophene (monomer)
-
Rhodium(I) catalyst, e.g., [Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer)
-
Cocatalyst/Ligand, e.g., Triphenylphosphine (PPh3) or a suitable amine like triethylamine (TEA)
-
Anhydrous solvent, e.g., Toluene or THF
-
Methanol (for precipitation)
-
Schlenk flask, inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox or under a strict inert atmosphere, add the rhodium catalyst (e.g., [Rh(nbd)Cl]2, 0.5 mol%) and cocatalyst (e.g., TEA, 1.5 eq relative to Rh) to a Schlenk flask.
-
Add the anhydrous solvent (to achieve a monomer concentration of approximately 0.1-0.5 M).
-
Stir the catalyst mixture for 15-20 minutes to ensure dissolution and activation.
-
Add the 3-ethynylthiophene monomer to the flask.
-
Stir the reaction mixture at the desired temperature (room temperature to 60°C) for 12-24 hours. The solution will typically become darker and more viscous as the polymer forms.
-
To terminate the polymerization, expose the reaction to air and pour the viscous solution into a large volume of stirred methanol.
-
The polymer will precipitate as a solid. Collect the solid by filtration.
-
Wash the polymer repeatedly with methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer, poly(3-ethynylthiophene), under vacuum at 40-50°C to a constant weight.
Protocol 3: Polymer Characterization
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chloroform).
-
Analyze using a GPC system calibrated with polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Optical Properties (UV-Visible Spectroscopy):
-
Prepare a dilute solution of the polymer in chloroform.
-
Record the absorption spectrum to find the absorption maximum (λ_max) in solution.
-
Spin-coat a thin film of the polymer onto a quartz substrate.
-
Record the absorption spectrum of the film. The absorption edge can be used to estimate the optical bandgap (Eg = 1240 / λ_edge (nm)).
3. Electrochemical Properties (Cyclic Voltammetry - CV):
-
Drop-cast or spin-coat a thin film of the polymer onto a glassy carbon electrode.
-
Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup (working, counter, and reference electrodes).
-
Determine the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+ at 0 eV):
-
HOMO (eV) = - (E_ox + 4.8)
-
LUMO (eV) = - (E_red + 4.8)
-
Protocol 4: OPV Device Fabrication and Testing
This protocol describes the fabrication of a standard bulk heterojunction (BHJ) device in a conventional architecture.
Materials:
-
Patterned ITO-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(3-ethynylthiophene) (donor polymer)
-
[1][1]-Phenyl-C71-butyric acid methyl ester (PC71BM) (acceptor)
-
Chlorobenzene or other suitable solvent
-
Calcium (Ca) and Aluminum (Al) for thermal evaporation
-
Deionized water, isopropanol, acetone
-
Spin coater, thermal evaporator, solar simulator, source meter
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen and treat with UV-Ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 s. Anneal at 140°C for 10 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of poly(3-ethynylthiophene) and PC71BM (e.g., 1:1.2 weight ratio) in chlorobenzene. A typical concentration is 20-25 mg/mL total solids. Stir the solution overnight at 40-50°C.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer. The spin speed and time (e.g., 1000-2000 rpm for 60 s) should be optimized to achieve a desired thickness (typically 80-120 nm). Anneal the film as required (thermal or solvent annealing may be necessary to optimize morphology).
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (~20 nm) followed by a layer of Aluminum (~100 nm) through a shadow mask to define the device area (typically 0.04 - 0.1 cm²).
-
Device Testing: Characterize the completed devices under a solar simulator (AM 1.5G, 100 mW/cm²). Record the current density-voltage (J-V) characteristics using a source meter to determine Voc, Jsc, FF, and PCE.
Visualizations
Caption: Overall experimental workflow from monomer to OPV device.
Caption: Key chemical transformations in the synthesis process.
Caption: Energy level diagram for the proposed OPV device.
References
Fabrication of organic light-emitting diodes (OLEDs) using thiophene-ethynylene monomers
Application Notes: Thiophene-Ethynylene Polymers for Organic Light-Emitting Diodes
Thiophene-ethynylene based conjugated polymers are a significant class of materials in the field of organic electronics. The incorporation of the thiophene unit provides good electron-donating properties and environmental stability, while the ethynylene (-C≡C-) linker enhances the planarity and rigidity of the polymer backbone. This extended π-conjugation often leads to a reduction in the bandgap, shifting light absorption and emission to longer wavelengths, which is crucial for tuning the color of Organic Light-Emitting Diodes (OLEDs).[1][2]
These materials are typically synthesized via Sonogashira cross-coupling reactions, which allow for the direct connection of thiophene units with acetylene groups.[3][4][5][6] The resulting polymers are often soluble in common organic solvents, making them suitable for cost-effective, large-area solution-based fabrication techniques like spin-coating and printing.[7][8] By modifying the donor and acceptor moieties within the polymer chain, researchers can fine-tune the optoelectronic properties to achieve high-efficiency and color-pure emission for display and lighting applications.[1][9]
Experimental Protocols
Protocol 1: Synthesis of a Representative Thiophene-Ethynylene Polymer (PFDTENT)
This protocol describes the synthesis of poly(5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl)-alt-4,9-(2,1,3-naphthothiadiazole) (PFDTENT) via a Sonogashira cross-coupling reaction, adapted from published procedures.[1][2]
Materials:
-
Monomer 1: 4,9-dibromo-2,1,3-naphthothiadiazole
-
Monomer 2: 2,7-bis(2-ethynyl-thienyl)-9,9-dioctyl-fluorene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Solvent: Toluene and Diisopropylamine (DIPA) mixture
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, add the palladium catalyst and CuI to a mixture of toluene and DIPA.
-
Monomer Addition: To the catalyst mixture, add equimolar amounts of Monomer 1 and Monomer 2.
-
Reaction: Stir the reaction mixture vigorously at 75 °C for 48 hours under an argon atmosphere. Monitor the reaction progress using techniques like GPC to observe the increase in molecular weight.
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the solution slowly into a beaker of methanol with constant stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Final Product Collection: Dissolve the purified polymer in a minimal amount of hot toluene and re-precipitate it in methanol. Collect the final dark green product by filtration and dry it under vacuum.[1]
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines the general steps for fabricating a multi-layer OLED using a thiophene-ethynylene polymer as the emissive layer via spin-coating.[10][11]
Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Cleaning agents: Hellmanex™ III solution, deionized water, acetone, isopropanol (IPA)
-
Hole Injection Layer (HIL) solution: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion
-
Emissive Layer (EML) solution: Thiophene-ethynylene polymer (e.g., PFDTENT) dissolved in an organic solvent (e.g., chlorobenzene or toluene) at ~10 mg/mL
-
Electron Transport Layer (ETL) material: e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al)
-
Equipment: Ultrasonic bath, spin coater, thermal evaporator, nitrogen-filled glovebox.
Procedure:
-
Substrate Cleaning:
-
Submerge the ITO substrates in a 1% Hellmanex™ solution in hot deionized water and sonicate for 10 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates sequentially in acetone and then isopropanol for 10 minutes each.
-
Dry the substrates with a stream of nitrogen gas and immediately transfer them into a nitrogen-filled glovebox.[10]
-
-
Hole Injection Layer (HIL) Deposition:
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the thiophene-ethynylene polymer in a suitable solvent like toluene.
-
Spin-coat the EML solution on top of the PEDOT:PSS layer. The spin speed and time (e.g., 2000 rpm for 60 seconds) should be optimized to achieve the desired film thickness (typically 50-80 nm).
-
Thermally anneal the film at 80 °C for 10 minutes to remove residual solvent.[10]
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates to a thermal evaporator chamber connected to the glovebox.
-
Deposit the ETL (e.g., TPBi, ~20 nm), followed by a thin layer of LiF (~1 nm) and a thicker layer of Aluminum (~100 nm) through a shadow mask at a high vacuum (<10⁻⁶ Torr). The deposition rate for organics and LiF should be ~0.1 nm/s and for Al ~0.5-1 nm/s.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Data Presentation
Table 1: Synthesis and Characterization of PFDTENT Polymer
This table summarizes the characterization data for the synthesized thiophene-ethynylene polymer, PFDTENT, as reported in the literature.[1][2]
| Parameter | Value |
| Synthesis Yield | 17% (Toluene Fraction) |
| Number-Average Molar Mass (Mₙ) | 11,500 g/mol |
| Weight-Average Molar Mass (Mₙ) | 29,700 g/mol |
| Polydispersity Index (PDI) | 2.5 |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.64–8.58, 7.80–7.37, 2.14–1.99, 1.31–1.06, 0.86–0.68 |
| Elemental Analysis (Calculated) | C: 78.02%, H: 6.16%, N: 3.57%, S: 12.25% |
| Elemental Analysis (Found) | C: 72.91%, H: 6.14%, N: 2.46%, S: 10.25% |
| Optical Band Gap (E₉) | 1.71 eV (from film absorption onset) |
Table 2: Representative Performance of Thiophene-Based Polymer OLEDs
The following table presents typical performance metrics for OLEDs utilizing thiophene-containing polymers as the emissive layer. Note: Data for the specific PFDTENT polymer is not available; these values are representative of the material class to provide a benchmark.[13][14][15][16]
| Performance Metric | Representative Value Range |
| Turn-on Voltage | 2.5 - 5.0 V |
| Maximum Luminance | 250 - 6000 cd/m² |
| Maximum Current Efficiency | 1.4 - 122.9 cd/A |
| Maximum Power Efficiency | 0.5 - 134.3 lm/W |
| External Quantum Efficiency (EQE) | 2.3% - 34.6% |
| Emission Color (CIE x,y) | Green-Yellow to Red |
Visualizations
Caption: Workflow for the synthesis of a thiophene-ethynylene polymer (PFDTENT).
Caption: Layered architecture of a typical solution-processed polymer OLED.
Caption: Step-by-step workflow for the fabrication of a solution-processed OLED.
References
- 1. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. displayman.com [displayman.com]
- 8. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
- 9. nbinno.com [nbinno.com]
- 10. ossila.com [ossila.com]
- 11. Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method | MDPI [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02899F [pubs.rsc.org]
- 14. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thiophene-Ethynyl-Based Organic Field-Effect Transistors
Topic: Use of Trimethyl(thiophen-3-ylethynyl)silane in Organic Field-Effect Transistors (OFETs)
For: Researchers, scientists, and drug development professionals.
Introduction
Organic Field-Effect Transistors (OFETs) are a cornerstone of modern flexible electronics, offering advantages in cost, large-area fabrication, and mechanical flexibility. The performance of these devices is critically dependent on the molecular structure and solid-state packing of the organic semiconductor used as the active layer. Thiophene-based conjugated materials are a prominent class of organic semiconductors due to their excellent charge transport properties and environmental stability.
The molecule trimethyl(thiophen-3-ylethynyl)silane serves as a key building block for the synthesis of advanced thiophene-ethynylene-based oligomers and polymers. The trimethylsilyl (TMS) group is a protecting group for the terminal alkyne, which, after deprotection, can undergo various coupling reactions, most notably the Sonogashira coupling, to create extended π-conjugated systems. The incorporation of the rigid acetylene linker into a thiophene-based backbone can enhance π-orbital overlap and promote desirable molecular packing for efficient charge transport.
These application notes provide an overview of the synthesis of such materials and the fabrication and characterization of OFETs based on a representative thiophene-acetylene copolymer.
Data Presentation
The performance of OFETs is characterized by several key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of OFETs based on a series of linear conjugated copolymers incorporating a substituted thieno[3,2-b]thiophene donor, an acetylene π-bridge, and a benzothiadiazole acceptor. These polymers exemplify the use of the thiophene-ethynyl moiety in high-performance OFETs.
| Polymer ID | Donor Side Chain | Hole Mobility (μsat) [cm2 V-1 s-1] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| P1 | Nonyl (C9H19) | 0.1 | 3.5 x 103 | < -3 |
| P2 | 4-nonylphenyl | 2.5 x 10-3 | 2.8 x 102 | < -3 |
| P3 | 2,5-dinonylphenyl | 1.1 x 10-3 | 1.9 x 102 | < -3 |
Data extracted from a study on thieno[3,2-b]thiophene and benzothiadiazole copolymers with an acetylene π-bridge.[1][2]
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of thiophene-acetylene copolymers and their fabrication into OFET devices.
I. Synthesis of a Representative Thiophene-Acetylene Copolymer
This protocol describes the synthesis of a linear conjugated copolymer via a palladium-catalyzed Sonogashira cross-coupling polymerization.
Materials:
-
Substituted thieno[3,2-b]thiophene monomer
-
Acetylene-bridged benzothiadiazole monomer
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Argon gas supply
Procedure:
-
In a flame-dried Schlenk flask, dissolve the substituted thieno[3,2-b]thiophene monomer and the acetylene-bridged benzothiadiazole monomer in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add Pd(PPh3)2Cl2 and CuI to the reaction mixture under a positive pressure of argon.
-
Add anhydrous triethylamine to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the crude polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform and precipitate in methanol.
-
Dry the purified polymer under vacuum.
II. Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs
This protocol details the fabrication of OFET devices using the synthesized polymer.
Materials:
-
Heavily n-doped silicon wafers with a thermally grown SiO2 layer (e.g., 300 nm)
-
Synthesized thiophene-acetylene copolymer
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO2 substrates by ultrasonication in acetone and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with an oxygen plasma for 5 minutes to remove any organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Immerse the cleaned substrates in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 20 minutes.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
Place the substrates in a vacuum desiccator with a vial containing a few drops of OTS.
-
Evacuate the desiccator to allow for vapor-phase silanization of the SiO2 surface for 12 hours.
-
Rinse the OTS-treated substrates with toluene and isopropyl alcohol to remove any excess OTS.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the thiophene-acetylene copolymer in a suitable organic solvent (e.g., 5 mg/mL in chloroform).
-
Spin-coat the polymer solution onto the OTS-treated Si/SiO2 substrates. A typical spin-coating speed is 2000 rpm for 60 seconds.
-
Anneal the films at a temperature appropriate for the specific polymer (e.g., 150 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. The typical thickness of the gold electrodes is 50 nm. The channel length (L) and width (W) are defined by the shadow mask.
-
III. OFET Characterization
Procedure:
-
Place the fabricated OFET device on the probe station of a semiconductor parameter analyzer in a dark, shielded box to minimize light and electrical noise.
-
Connect the probes to the source, drain, and gate terminals.
-
Output Characteristics:
-
Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
-
Transfer Characteristics:
-
Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).
-
-
Parameter Extraction:
-
The charge carrier mobility (μ) in the saturation regime is calculated from the slope of the (ID)1/2 vs. VGS plot using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)2 where Ci is the capacitance per unit area of the gate dielectric.
-
The threshold voltage (Vth) is determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.
-
The on/off ratio (Ion/Ioff) is the ratio of the maximum to the minimum drain current in the transfer characteristic curve.
-
Visualizations
Caption: Synthetic pathway from the precursor to the semiconducting polymer.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Caption: Structure of a bottom-gate, top-contact (BGTC) OFET device.
References
Application Note: A Detailed Protocol for the Synthesis of Poly(thiophene ethynylene)s via Sonogashira Cross-Coupling
Audience: Researchers, scientists, and drug development professionals engaged in the fields of polymer chemistry, materials science, and organic electronics.
Introduction: Poly(thiophene ethynylene)s (PTEs) are a significant class of π-conjugated polymers, distinguished by their alternating thiophene and acetylene units in the polymer backbone. This unique structure imparts valuable electronic and optical properties, making them suitable for a wide range of applications, including organic field-effect transistors, photovoltaic cells, and light-emitting diodes.[1][2] The properties of these polymers, such as their solubility, bandgap, and charge carrier mobility, can be precisely tuned by modifying the side chains on the thiophene ring or by incorporating different aromatic units into the polymer backbone.[1][2]
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it an exceptionally effective technique for the synthesis of PTEs.[3][4] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[4] This application note provides a detailed experimental protocol for the synthesis of a representative poly(thiophene ethynylene) copolymer using the Sonogashira polymerization method.
Experimental Protocol: Sonogashira Synthesis of a PTE Copolymer
This protocol details the synthesis of a poly(thiophene ethynylene) alternating copolymer, adapted from established literature procedures.[3][5] The method involves the polymerization of a dibrominated monomer with a diethynyl-functionalized monomer.
1. Materials and Reagents:
-
Monomers:
-
4,9-Dibromo-2,1,3-naphthothiadiazole (Monomer 1)
-
2,7-Bis(ethynyl)-9,9-dioctylfluorene (Monomer 2)
-
-
Catalyst System:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
-
Solvents & Base:
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (DIPA)
-
-
Other:
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
2. Equipment Setup:
-
All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) before use.
-
The reaction is performed in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, connected to a Schlenk line to maintain an inert atmosphere.
3. Step-by-Step Polymerization Procedure:
-
Monomer Addition: To the Schlenk flask, add equimolar amounts of the dibromo monomer (e.g., 0.35 mmol) and the diethynyl monomer (e.g., 0.35 mmol) under a positive pressure of inert gas.[5]
-
Solvent Addition: Add a mixture of anhydrous toluene (e.g., 4 mL) and anhydrous THF (e.g., 2 mL) to the flask, followed by degassed diisopropylamine (e.g., 3 mL).[5] Stir the mixture until the monomers are fully dissolved.
-
Degassing: Degas the resulting solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the catalyst Pd(PPh₃)₂Cl₂ (e.g., 14 mol%) and the co-catalyst CuI (e.g., 23 mol%) to the reaction mixture.[5]
-
Reaction: Degas the mixture again for 10 minutes. Then, heat the flask to 75 °C and allow the reaction to proceed under reflux with vigorous stirring for 5 to 48 hours.[3][5] The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the viscous polymer solution slowly into a beaker of vigorously stirring methanol (e.g., 200 mL) to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol and then acetone to remove residual catalyst and unreacted monomers.
-
Dry the final polymer product under vacuum at 40-50 °C overnight. The result is typically a dark-colored solid.[3]
-
Experimental Workflow
Caption: Workflow for the Sonogashira synthesis of poly(thiophene ethynylene)s.
Data Presentation: Properties of Synthesized PTEs
The following table summarizes the properties of two poly(thiophene ethynylene)-based copolymers synthesized via the Sonogashira coupling reaction, as reported in the literature.
| Polymer Name | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| PFDENT | Sonogashira Coupling | - | - | - | 18 | [3] |
| PFDTENT | Sonogashira Coupling | 11.5 | 29.7 | 2.5 | 17 | [3] |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Characterization
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the synthesized polymer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the polymer and verifying the successful incorporation of both thiophene and ethynylene units into the backbone.[3]
-
UV-Vis Spectroscopy: The optical properties of the conjugated polymer are investigated using UV-Vis spectroscopy to determine the absorption maximum (λₘₐₓ) and the optical bandgap, which provides insight into the electronic structure of the material.[6]
-
Elemental Analysis: This technique is used to confirm the elemental composition of the final polymer product, ensuring its purity.[3]
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Post-Polymerization Modification of Poly(trimethyl(thiophen-3-ylethynyl)silane)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polythiophenes and their derivatives are a class of conducting polymers with significant potential for biological and pharmaceutical applications, including diagnostics, therapy, and drug delivery.[1] Their utility is greatly enhanced through chemical modification, which allows for the introduction of specific functionalities. This document details the post-polymerization modification of poly(trimethyl(thiophen-3-ylethynyl)silane), a key precursor polymer. The process involves a two-step modification strategy: 1) removal of the trimethylsilyl (TMS) protecting group to reveal a terminal alkyne, and 2) subsequent functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction.[2] This approach provides a versatile platform for creating a library of functional polymers tailored for specific applications in drug development and biomedical research.[3]
Experimental Workflow and Logical Application
The following diagrams illustrate the overall experimental workflow for the post-polymerization modification and a conceptual application in targeted drug delivery.
Caption: Experimental workflow for the two-step post-polymerization modification.
Caption: Conceptual diagram of a functionalized polymer for targeted drug delivery.
Part 1: Desilylation of Poly(trimethyl(thiophen-3-ylethynyl)silane)
This protocol describes the removal of the trimethylsilyl (TMS) protecting group from the polymer backbone using tetrabutylammonium fluoride (TBAF). The fluoride ion has a high affinity for silicon, which drives the cleavage of the Si-C bond to yield a terminal alkyne and a stable silyl fluoride byproduct.[4]
Experimental Protocol: General Procedure for TBAF-mediated Desilylation
-
Dissolution: Dissolve the poly(trimethyl(thiophen-3-ylethynyl)silane) (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv. per silyl group) dropwise to the stirring polymer solution at room temperature.[4][5]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using FT-IR spectroscopy. Look for the disappearance of the Si-C stretch and the appearance of the ≡C-H stretch (around 3300 cm⁻¹).
-
Quenching and Work-up: Upon completion, quench the reaction by adding water. Dilute the mixture with a suitable organic solvent like dichloromethane (DCM).[5]
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the deprotected polymer, poly(thiophen-3-ylethynyl).[4]
-
Purification: If necessary, purify the resulting polymer by precipitation from a concentrated solution into a non-solvent (e.g., methanol).
Note on Basicity: The TBAF reagent is basic and may cause degradation of sensitive substrates.[5] For base-sensitive functional groups that might be present in more complex polymers, buffering the reaction with a mild acid like acetic acid is recommended.[5]
Data Summary: Desilylation Reaction Parameters
| Parameter | Condition | Purpose | Reference |
| Reagent | Tetrabutylammonium fluoride (TBAF) | Fluoride source for Si-C bond cleavage | [6][7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes polymer and reagent | [4][5] |
| TBAF Stoichiometry | 1.1 - 1.5 equivalents per silyl group | Ensures complete deprotection | [4][5] |
| Temperature | Room Temperature (or 0 °C to RT) | Mild conditions to prevent side reactions | [4][5] |
| Reaction Time | 1 - 24 hours (monitor for completion) | Varies depending on substrate and scale | [8][9] |
| Work-up | Aqueous extraction | Removes excess TBAF and byproducts | [7] |
| Expected Conversion | > 95% | High efficiency is typical for this reaction | [9] |
Part 2: Functionalization via Click Chemistry
With the terminal alkyne groups exposed, the polymer can be readily functionalized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, allowing for the covalent attachment of molecules containing an azide group under mild conditions.[10]
Experimental Protocol: General Procedure for CuAAC Functionalization
-
Dissolution: In a flask, dissolve the deprotected poly(thiophen-3-ylethynyl) (1.0 equiv. of alkyne groups) and the azide-functionalized molecule of interest (1.1-1.2 equiv.) in a suitable solvent system (e.g., THF, DMF, or a mixture with water).
-
Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst. This can be done by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 equiv.) and a reducing agent like sodium ascorbate (0.1 - 0.2 equiv.) in water or the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the stirring polymer solution.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas and allow it to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by FT-IR (disappearance of the alkyne C≡C stretch) or by TLC if the attached molecule is UV-active.
-
Purification: After the reaction is complete, remove the copper catalyst by passing the solution through a short column of basic alumina or by precipitation and washing. The functionalized polymer can be further purified by dialysis (for high molecular weight polymers) or by precipitation into a non-solvent.
Data Summary: CuAAC Reaction Parameters
| Parameter | Condition | Purpose | Reference |
| Reagents | Alkyne-polymer, Azide-molecule | Reactants for triazole ring formation | [10] |
| Catalyst System | CuSO₄ / Sodium Ascorbate | In-situ generation of the active Cu(I) species | [10] |
| Catalyst Loading | 5 - 10 mol% | Sufficient for catalytic turnover | [2] |
| Solvent | THF, DMF, H₂O, or mixtures | Solubilizes all reactants | [10] |
| Temperature | Room Temperature | Mild conditions preserve sensitive biomolecules | [10] |
| Reaction Time | 12 - 48 hours | Typically proceeds to high conversion | [2] |
| Expected Yield | High (>90%) | Characteristic of "click" reactions |
Applications in Drug Development
The ability to attach a wide range of functional molecules to the polythiophene backbone opens up numerous possibilities in pharmaceutical and biomedical research.[3]
-
Targeted Drug Delivery: By clicking targeting ligands (e.g., peptides, antibodies, or small molecules) onto the polymer, the resulting system can be designed to selectively bind to and enter specific cell types, such as cancer cells.[3] This enhances therapeutic efficacy while reducing off-target side effects.
-
Bioimaging and Diagnostics: Fluorescent dyes or contrast agents can be attached to the polymer for in vitro and in vivo imaging applications, allowing researchers to track the biodistribution of the polymer or a co-delivered drug.
-
Controlled Release Systems: The polymer backbone can be engineered to be responsive to specific biological stimuli (e.g., pH, enzymes), triggering the release of a conjugated drug in the desired microenvironment.[3]
-
Biosensors: Functionalized polythiophenes can be used to coat electrodes for the development of sensitive and selective biosensors for detecting specific biomolecules or monitoring cellular processes.[11]
References
- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.curapath.com [blog.curapath.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. orgsyn.org [orgsyn.org]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in Sonogashira coupling of Trimethyl(thiophen-3-ylethynyl)silane
Welcome to the Technical Support Center for Sonogashira Coupling. This resource is tailored for researchers, scientists, and drug development professionals to address challenges encountered during the Sonogashira coupling of substrates like Trimethyl(thiophen-3-ylethynyl)silane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your reaction yields and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira coupling reaction?
A1: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] Anhydrous and anaerobic conditions are often necessary to prevent unwanted side reactions.[2]
Q2: My reaction is not yielding any product. What are the first things I should check?
A2: A complete failure of the reaction usually points to critical issues with the catalyst, reagents, or reaction setup.[3] Key initial checks include:
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst have not degraded.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne. It is crucial to degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.
-
Reagent Quality: Verify the purity of your aryl halide, alkyne, and base. Impurities can poison the catalyst.
Q3: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A3: Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen. To mitigate this:
-
Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.
-
Copper-Free Conditions: Several protocols exist that avoid the use of a copper co-catalyst, which is a primary promoter of this side reaction.[4]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the homocoupling side reaction.
Q4: What is the general reactivity order for aryl halides in Sonogashira coupling?
A4: The reactivity of the aryl halide significantly influences the reaction conditions required. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[4] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.[4]
Q5: Can I perform a Sonogashira coupling with a silyl-protected alkyne like Trimethyl(thiophen-3-ylethynyl)silane without deprotection?
A5: Yes, the trimethylsilyl (TMS) group is generally stable under standard Sonogashira conditions and can act as a protecting group for the terminal alkyne.[5][6] The coupling reaction occurs at the C-H bond of the terminal alkyne if it's not silyl-protected, or a "sila-Sonogashira" can occur directly with the alkynylsilane under certain conditions.[5][7]
Troubleshooting Guide for Low Yields
Low yields are a common challenge in Sonogashira coupling reactions. This guide provides a systematic approach to identifying and resolving the underlying issues.
Problem: Low or No Product Yield
Is the Palladium Catalyst and Ligand System Optimal?
-
Catalyst Choice: For less reactive aryl halides (e.g., bromides or chlorides), a more active catalyst system may be necessary. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, but more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve yields.[1]
-
Ligand Selection: The choice of ligand is critical. For heteroaryl substrates like thiophene derivatives, the ligand can influence both the yield and regioselectivity. Consider screening ligands such as XPhos, SPhos, or P(t-Bu)₃.
Are the Reaction Conditions Appropriate?
-
Solvent: The choice of solvent can impact catalyst solubility and reactivity. Common solvents include THF, DMF, and amines like triethylamine (which can also act as the base).[3] Some anecdotal evidence suggests that THF may promote the formation of palladium black (catalyst decomposition).[8]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically required to deprotonate the alkyne.[3] Ensure the base is dry and used in an appropriate excess.
-
Temperature: The optimal temperature depends on the reactivity of the aryl halide. While aryl iodides may react at room temperature, aryl bromides and chlorides often require heating.[4] However, for volatile alkynes like TMS-acetylene (boiling point ~53°C), elevated temperatures can lead to evaporation from the reaction mixture.[8] In such cases, using a sealed reaction vessel may be beneficial.[8]
Is Reagent Quality and Reaction Setup Compromised?
-
Reagent Purity: Ensure all starting materials, including the Trimethyl(thiophen-3-ylethynyl)silane and the aryl halide, are pure and free from impurities that could poison the catalyst.
-
Copper Co-catalyst: Copper(I) iodide can degrade over time. Use a fresh, high-quality source.
-
Inert Atmosphere: As mentioned in the FAQs, maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation and Glaser homocoupling.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield of Sonogashira couplings involving substrates similar to Trimethyl(thiophen-3-ylethynyl)silane.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Substrates | Solvent/Base | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | 3-Bromothiophene, Phenylacetylene | Et₃N | 60 | Good |
| 2 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | 3-Iodopyridine, Phenyl(trimethylsilyl)acetylene | DMF/NaOAc | 100 | 90 |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | 3-Bromopyridine, 3-Ethynylthiophene | DMSO/TMP | rt | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | Aryl bromide, TMS-acetylene | THF/Et₃N | 60 | Low |
Data compiled from multiple sources for illustrative purposes.[6][8][9][10]
Table 2: Influence of Solvent and Base on Yield
| Entry | Aryl Halide | Alkyne | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | THF | DABCO | rt | Low |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | DMSO | TMP | rt | High |
| 3 | 3-Iodopyridine | Phenyl(trimethylsilyl)acetylene | DMF | NaOAc | 100 | 90 |
| 4 | Aryl Bromide | TMS-acetylene | Et₃N | Et₃N | 50 | Improved |
Data compiled from multiple sources for illustrative purposes.[6][8][9]
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 3-Bromothiophene with Trimethyl(thiophen-3-ylethynyl)silane
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
3-Bromothiophene
-
Trimethyl(thiophen-3-ylethynyl)silane
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
PPh₃ (Triphenylphosphine)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add 3-bromothiophene (1.0 mmol, 1.0 eq).
-
Add Trimethyl(thiophen-3-ylethynyl)silane (1.2 mmol, 1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Sonogashira Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: The interconnected Palladium and Copper catalytic cycles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling of Trimethyl(thiophen-3-ylethynyl)silane
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homo-coupling side reactions during the Sonogashira coupling of Trimethyl(thiophen-3-ylethynyl)silane.
Frequently Asked Questions (FAQs)
Q1: What is the homo-coupling side reaction in the context of my Sonogashira coupling?
A1: Homo-coupling, also known as Glaser coupling, is a common and undesirable side reaction where the terminal alkyne, in this case, Trimethyl(thiophen-3-ylethynyl)silane, reacts with itself to form a symmetrical butadiyne dimer.[1][2][3] This reaction competes with the desired cross-coupling of your alkyne with an aryl or vinyl halide, consuming your starting material, reducing the yield of the target product, and complicating the purification process.[2][3]
Q2: My main side-product is the dimer of Trimethyl(thiophen-3-ylethynyl)silane. What are the primary causes?
A2: The formation of the alkyne dimer is primarily promoted by two factors: the presence of oxygen and the use of a copper(I) co-catalyst (e.g., CuI).[1][3][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the crucial step in the homo-coupling pathway.[2][3][4] While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it is also the primary mediator of this unwanted side reaction.[1][4][5][6]
Q3: How can I modify my reaction conditions to suppress homo-coupling?
A3: Several effective strategies can be employed to minimize or eliminate the formation of the Glaser byproduct:
-
Implement Rigorous Inert Conditions: The most critical step is to thoroughly exclude oxygen from the reaction mixture. This can be achieved by using Schlenk techniques or a glovebox and by properly degassing all solvents and reagents.[1][4][7]
-
Utilize Copper-Free Conditions: The most direct way to prevent copper-mediated homo-coupling is to run the reaction without a copper co-catalyst.[1][4][6][8] Many modern protocols have been developed that show high efficiency in the absence of copper.[1]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homo-coupling.[4][9]
-
Slow Addition of the Alkyne: Adding the Trimethyl(thiophen-3-ylethynyl)silane slowly to the reaction mixture can help maintain its low concentration, thus disfavoring the bimolecular homo-coupling reaction.[4][10]
-
Use a Hydrogen Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere (e.g., 10% H₂ in Argon) can drastically diminish the yield of the homo-coupled product.[2]
Q4: How do the choices of ligand, base, and solvent affect homo-coupling?
A4: The reaction environment plays a crucial role in directing the reaction toward the desired cross-coupling product.
-
Ligands: The choice of phosphine ligand on the palladium catalyst is critical. Sterically bulky and electron-rich ligands can promote the desired cross-coupling pathway and increase catalyst stability.[8][11][12] The optimal ligand is often substrate-dependent, and screening may be necessary.[11] N-Heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands.[1][8]
-
Base: The base neutralizes the hydrogen halide byproduct and facilitates the formation of the key acetylide intermediate.[13] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but inorganic bases such as K₃PO₄ or Cs₂CO₃ are often used in copper-free protocols and can influence selectivity.[1][4][13]
-
Solvent: The solvent can affect catalyst stability and reaction rates.[9][14] While amines can sometimes serve as both base and solvent, other common solvents include DMF, THF, toluene, and acetonitrile.[1][15] The optimal choice depends on the specific catalyst system and substrates.[9]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and minimizing homo-coupling side reactions.
Caption: A troubleshooting decision tree for minimizing homo-coupling.
Reaction Pathways: Cross-Coupling vs. Homo-Coupling
This diagram illustrates the desired Sonogashira cross-coupling catalytic cycle and the competing, undesired Glaser homo-coupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Comparative Data on Reaction Conditions
Optimizing reaction parameters is key to maximizing the yield of the desired cross-coupled product. The following table summarizes conditions known to influence the ratio of cross-coupling to homo-coupling products.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homo-Coupling | Rationale |
| Atmosphere | Strictly inert (Argon, Nitrogen)[1][7] | Presence of Oxygen (Air)[2][3] | Oxygen promotes the oxidative dimerization step essential for homo-coupling.[4] |
| Co-Catalyst | Copper-Free[1][6] or low CuI loading (≤1 mol%) | High concentration of Cu(I) salt[3] | The Cu(I) catalyst is the primary mediator of the Glaser homo-coupling reaction.[1][6] |
| Base | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) often used in Cu-free systems.[4] | Amine bases (e.g., TEA, DIPA) in the presence of O₂. | The choice of base influences the formation and reactivity of the acetylide species.[13] |
| Alkyne Addition | Slow addition via syringe pump.[4][10] | All alkyne added at the start of the reaction. | Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular side reaction. |
| Temperature | Typically mild to moderate (RT to 80 °C).[1] | High temperatures can sometimes favor homo-coupling.[3][15] | The desired reaction often has a lower activation energy than the side reaction. |
Key Experimental Protocols
The following are starting-point protocols designed to minimize homo-coupling. Researchers should optimize conditions for their specific aryl/vinyl halide.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is the most effective method for completely avoiding Glaser homo-coupling.
1. Reagent and Glassware Preparation:
-
Flame-dry all glassware under vacuum and cool under a stream of high-purity argon or nitrogen.
-
Use anhydrous, degassed solvents. Toluene or dioxane are often effective. Solvents should be degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Ensure all solid reagents are dry.
2. Reaction Setup (using Schlenk technique):
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[4][16]
-
Add the anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).[4]
-
Add the degassed solvent (e.g., Toluene, to make a ~0.2 M solution) via cannula or syringe.
3. Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst activation.
-
Add Trimethyl(thiophen-3-ylethynyl)silane (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or GC/MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol uses a copper co-catalyst but incorporates modifications to suppress the homo-coupling side reaction.
1. Reagent and Glassware Preparation:
-
Follow the same rigorous procedures for drying glassware and preparing anhydrous, degassed reagents and solvents as in Protocol 1. An amine solvent/base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used and must be thoroughly degassed.
2. Reaction Setup (using Schlenk technique):
-
To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a minimal amount of copper(I) iodide (CuI, 1-2 mol%).[4]
-
Add the degassed solvent/base (e.g., THF/TEA mixture or neat TEA).
3. Reaction Execution:
-
Add Trimethyl(thiophen-3-ylethynyl)silane (1.1 equiv.) dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This is the most critical step for this protocol.
-
Stir the reaction at the desired temperature (room temperature to 60 °C). Higher temperatures may increase homo-coupling.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction's progress by TLC or GC/MS.
4. Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalyst Loading for Thiophene Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize palladium catalyst loading and overcome common challenges in thiophene cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for thiophene cross-coupling reactions?
A typical starting point for palladium-catalyzed cross-coupling reactions involving thienylsilanes, for instance, is in the range of 1-5 mol% of the palladium source.[1] For initial screening, 2 mol% is often a reasonable concentration.[1] Some highly active catalyst systems have shown success with loadings as low as 0.1-0.2 mol%.[1][2][3][4]
Q2: My reaction yield is low or the reaction is not proceeding. What are the common causes?
Low or no yield in thiophene cross-coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5] Common culprits include:
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Inactive or Poisoned Catalyst: Impurities in starting materials or the presence of oxygen can deactivate the palladium catalyst.[6] The active Pd(0) species can be sensitive to air and may decompose, often indicated by the formation of palladium black.[1]
-
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient for the specific substrates.[6]
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Incorrect Ligand or Base: The choice of ligand and base is critical and often substrate-dependent.[5][6] Bulky, electron-rich phosphine ligands can enhance catalyst activity.[6]
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Poor Substrate Reactivity: The nature of the halide on the thiophene (or coupling partner) affects reactivity, with iodides and bromides generally being more reactive than chlorides.[5]
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Side Reactions: Protodeboronation of thiophene boronic acids is a common side reaction that can reduce yield.[5] Homocoupling of the starting materials can also consume reagents.[1]
Q3: Should I increase the catalyst loading if my reaction is sluggish?
While increasing the catalyst loading can sometimes improve a slow reaction, it's not always the best first step and can lead to higher costs and more side reactions.[1] Before increasing the catalyst concentration, consider optimizing other parameters such as reaction temperature, the activator or base, ligand choice, and solvent.[1] If the reaction is still slow after optimizing these conditions, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.[1]
Q4: How can I minimize catalyst loading to make my process more cost-effective?
To reduce palladium usage, a systematic approach is recommended:
-
Establish a Reliable Reaction: First, achieve a good yield with a standard catalyst loading (e.g., 1-2 mol%).
-
Systematic Reduction: Gradually decrease the catalyst loading in small increments (e.g., to 1 mol%, 0.5 mol%, etc.) while carefully monitoring the impact on yield and reaction time.[1]
-
Use Highly Active Catalysts: Consider pre-formed, highly active palladium pre-catalysts, which are often effective at lower loadings.[1]
-
Ligand Optimization: The use of specialized ligands, such as bulky, electron-rich biarylphosphines (e.g., SPhos), can significantly enhance catalyst activity, allowing for lower loadings.[1][7]
Troubleshooting Guides
Low or No Product Yield
Issue: The reaction shows little to no formation of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | Ensure starting materials are pure, as impurities can poison the catalyst.[6] Degas the reaction mixture thoroughly to remove oxygen, which can deactivate palladium catalysts.[6] Use a fresh batch of catalyst and store it under an inert atmosphere.[6] |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading from low (e.g., 0.1 mol%) to higher concentrations (e.g., 5 mol%).[6] For challenging substrates, a higher catalyst loading may be necessary.[6] |
| Incorrect Ligand or Base | The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance catalyst activity.[6] The strength and solubility of the base significantly impact the reaction outcome. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] |
| Poor Substrate Reactivity | Consider using a more reactive halide (I > Br > Cl) if possible. For less reactive aryl chlorides, specialized catalyst systems may be required.[5] |
| Side Reactions (e.g., Protodeboronation) | Use a more stable boronic acid derivative, such as a pinacol ester or trifluoroborate salt.[5] Optimize the base and reaction time to minimize degradation of the boronic acid. |
Formation of Side Products (e.g., Homocoupling)
Issue: Significant formation of homocoupled products from the starting materials is observed, reducing the yield of the desired cross-coupled product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Issues with Transmetalation Step | This is often a sign of a slow transmetalation step.[1] Optimizing the base or activator (e.g., fluoride source for Hiyama coupling) can help.[1] |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[8] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| High Temperatures | Elevated temperatures can sometimes favor side reactions. Evaluate if the reaction can proceed efficiently at a lower temperature. |
Data Presentation: Catalyst Loading in Thiophene Cross-Coupling
The following tables summarize catalyst loading and yields for various palladium-catalyzed thiophene cross-coupling reactions reported in the literature.
Table 1: Suzuki-Miyaura Coupling of Thiophenes
| Thiophene Substrate | Coupling Partner | Pd Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Yield (%) |
| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ | 1 | SPhos | K₃PO₄ | Toluene/H₂O | 93 |
| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ | 1 | SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2-(Bromomethyl)-4-chlorothiophene | Arylboronic acid | Not Specified | 1-5 | Not Specified | K₂CO₃ | Dioxane/H₂O | Varies |
| Thiophene-2-boronic acid pinacol ester | Aryl bromide | Pd₂(dba)₃ | 0.1 | L1 | K₃PO₄ | Toluene | 89 |
Data compiled from various sources for illustrative purposes.[2][5][7]
Table 2: Direct C-H Arylation of Thiophene
| Thiophene Substrate | Coupling Partner | Pd Catalyst | Catalyst Loading (mol%) | Additive | Base | Solvent | Yield (%) |
| Thiophene | 4-Bromoacetophenone | Pd(OAc)₂ | 0.2 | None | K₂CO₃ | DMAc | 80 |
| Thiophene | Aryl bromide | Bis(alkoxo)palladium complex | 0.1-0.2 | PivOH | K₂CO₃ | DMAc | Good to Excellent |
| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ | 10 | Cu(OAc)₂ | Pyridine | DMSO | 39 |
Data compiled from various sources for illustrative purposes.[3][4][9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Bromothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (e.g., SPhos, 2 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Addition of Reagents: Add the bromothiophene (1 equivalent) and the boronic acid or ester (1.2-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Effects of solvent and base on the reactivity of Trimethyl(thiophen-3-ylethynyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl(thiophen-3-ylethynyl)silane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, particularly focusing on the effects of solvent and base on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving Trimethyl(thiophen-3-ylethynyl)silane?
A1: Trimethyl(thiophen-3-ylethynyl)silane is primarily used as a protected form of 3-ethynylthiophene. The most common reaction is the deprotection (desilylation) of the trimethylsilyl (TMS) group to yield the terminal alkyne. This terminal alkyne is a versatile building block in various cross-coupling reactions, most notably the Sonogashira coupling, to form more complex molecules. It is also used in "click" chemistry and as a precursor for various heterocyclic compounds.
Q2: Why is the choice of solvent and base critical in reactions with Trimethyl(thiophen-3-ylethynyl)silane?
A2: The choice of solvent and base is critical because it directly influences the rate and success of the desilylation reaction, as well as the stability of the starting material and the product. The polarity of the solvent can affect the solubility of reagents and the stabilization of intermediates. The strength and nature of the base determine the efficiency of the TMS group removal. An inappropriate choice can lead to incomplete reactions, side product formation, or decomposition.
Q3: What are the typical conditions for the desilylation of Trimethyl(thiophen-3-ylethynyl)silane?
A3: Common conditions for desilylation involve the use of fluoride-based reagents or carbonate bases in appropriate solvents. Tetrabutylammonium fluoride (TBAF) in an aprotic polar solvent like tetrahydrofuran (THF) is a very effective and widely used method.[1] Another common, milder method is the use of potassium carbonate (K2CO3) in a protic solvent such as methanol (MeOH).
Q4: Can Trimethyl(thiophen-3-ylethynyl)silane be used directly in Sonogashira coupling reactions?
A4: Yes, in some cases, the Sonogashira coupling can be performed with the TMS-protected alkyne, followed by an in-situ or subsequent desilylation step. However, the reactivity of the aryl halide and the specific catalytic system will determine the feasibility of this approach. Often, it is preferable to deprotect the alkyne first and then perform the coupling with the terminal alkyne.
Troubleshooting Guide
Issue 1: Incomplete or Slow Desilylation
Q: I am observing a slow or incomplete removal of the TMS group from Trimethyl(thiophen-3-ylethynyl)silane. What could be the cause?
A: Several factors can contribute to a sluggish or incomplete desilylation reaction. Here are some potential causes and troubleshooting steps:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the desilylating agent. For TBAF, a slight excess (1.1-1.5 equivalents) is often enough, but for weaker bases like K2CO3, a larger excess may be required.
-
Reaction Temperature: Some desilylation reactions may require gentle heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider increasing the temperature incrementally (e.g., to 40-50 °C) while monitoring for side product formation.
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Solvent Choice: The solvent plays a crucial role. For fluoride-based desilylation, polar aprotic solvents like THF or acetonitrile are generally effective. For base-catalyzed desilylation with reagents like K2CO3, protic solvents like methanol are typically used to facilitate protonation of the acetylide anion.
-
Reagent Quality: Ensure that your desilylating agent is of good quality. TBAF solutions can absorb water, which can affect their reactivity. Use of anhydrous solvents is recommended.
Issue 2: Unintended Desilylation During Other Reactions
Q: The TMS group on my Trimethyl(thiophen-3-ylethynyl)silane is being removed unintentionally during a different reaction step. How can I prevent this?
A: Unintended desilylation is a common issue, as the TMS group is sensitive to basic conditions. Here are some strategies to prevent premature deprotection:
-
Avoid Protic Solvents with Bases: The combination of a base and a protic solvent (like methanol or ethanol) can be sufficient to cause desilylation. If possible, switch to a polar aprotic solvent like THF, DMF, or acetonitrile.
-
Use a Milder Base: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base.
-
Protecting Group Strategy: If the reaction conditions are incompatible with the TMS group, consider using a more robust silyl protecting group, such as triisopropylsilyl (TIPS). TIPS groups are significantly more stable to basic conditions than TMS groups.
-
Reaction Sequence: It may be necessary to reconsider the order of your synthetic steps to avoid exposing the TMS-protected alkyne to harsh conditions.
Issue 3: Formation of Side Products
Q: I am observing unexpected side products during the desilylation or subsequent reactions of Trimethyl(thiophen-3-ylethynyl)silane. What are they and how can I minimize them?
A: The formation of side products can arise from the reactivity of the thiophene ring or the terminal alkyne product.
-
Homocoupling of the Terminal Alkyne: The deprotected 3-ethynylthiophene can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and certain metal catalysts (like copper), leading to the formation of a diyne. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Reactions on the Thiophene Ring: The thiophene ring itself can be susceptible to certain reagents. Strong bases or organometallic reagents can potentially deprotonate the thiophene ring, leading to undesired side reactions. Using milder conditions and carefully controlling stoichiometry can help mitigate these issues.
-
Nucleophilic Aromatic Substitution: If the thiophene ring is substituted with activating groups, strong nucleophiles (including the desilylating agent or other reagents present) could potentially participate in nucleophilic aromatic substitution reactions. This is a known issue with highly activated aromatic systems.
Data Presentation
Table 1: Comparison of Common Desilylation Conditions for TMS-Alkynes
| Base | Solvent | Typical Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| TBAF | THF | 0 - 25 | 30 min - 4 h | High | Very effective, but the basicity of TBAF can affect sensitive functional groups. |
| K₂CO₃ | Methanol | 25 | 2 - 12 h | Moderate to High | Milder conditions, suitable for substrates with base-sensitive groups. |
| DBU | Methanol | 25 | 1 - 6 h | High | Can be used in catalytic amounts; selective for TMS over more hindered silyl groups.[2] |
| AgF | Methanol | 25 | 3 - 5 h | Good | Effective for more hindered silyl groups as well, followed by an acidic workup. |
| KF | DMF | 25 - 50 | 4 - 16 h | Moderate to Good | Solubility of KF can be a limiting factor. |
Experimental Protocols
Protocol 1: Desilylation of Trimethyl(thiophen-3-ylethynyl)silane using TBAF in THF
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Trimethyl(thiophen-3-ylethynyl)silane (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Desilylation of Trimethyl(thiophen-3-ylethynyl)silane using K₂CO₃ in Methanol
-
Preparation: To a solution of Trimethyl(thiophen-3-ylethynyl)silane (1.0 equiv.) in methanol (MeOH) (0.1-0.2 M), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 2-6 hours).
-
Work-up: Once the reaction is complete, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by column chromatography may be performed if needed.
Visualizations
Caption: Experimental workflow for the desilylation of Trimethyl(thiophen-3-ylethynyl)silane.
Caption: Key factors influencing the reactivity of Trimethyl(thiophen-3-ylethynyl)silane.
References
Technical Support Center: Purification of Trimethyl(thiophen-3-ylethynyl)silane and its Derivatives
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of Trimethyl(thiophen-3-ylethynyl)silane and its derivatives by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for purifying Trimethyl(thiophen-3-ylethynyl)silane? A: For a non-polar to moderately polar compound like Trimethyl(thiophen-3-ylethynyl)silane, normal-phase column chromatography using silica gel is the standard method.[1] The mobile phase is typically a non-polar solvent system, most commonly a mixture of n-hexane and ethyl acetate.[2] The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.4 for the desired compound.[3][4]
Q2: My Trimethyl(thiophen-3-ylethynyl)silane appears to be degrading or undergoing desilylation on the silica gel column. What can I do? A: Silyl-protected alkynes can be sensitive to the acidic nature of standard silica gel, potentially leading to cleavage of the trimethylsilyl (TMS) group.[5][6] To mitigate this, you can deactivate the silica gel by preparing a slurry with the eluent and adding 1-2% triethylamine to neutralize the acidic silanol groups.[7] Running the column quickly (flash chromatography) to minimize contact time can also prevent degradation.[7]
Q3: How do I determine the best solvent system for my column? A: The optimal solvent system is determined using TLC.[3] Dissolve a small amount of your crude mixture and spot it on a silica gel TLC plate. Develop the plate in a sealed chamber with a test mixture of hexane and ethyl acetate (e.g., starting with a 95:5 ratio). Visualize the spots under a UV lamp. If the Rf value of your product is too low (near the baseline), increase the polarity by adding more ethyl acetate.[8] If the Rf is too high (near the solvent front), decrease the polarity by using more hexane.[8] Adjust the ratio until the desired product spot has an Rf of 0.2-0.4, with good separation from impurities.[4]
Q4: What is the best way to load my sample onto the column? A: Dry loading is often recommended, especially if the crude product has poor solubility in the mobile phase.[2] To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (approx. 1-2 times the weight of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q5: How can I visually track my colorless compound during elution? A: Since Trimethyl(thiophen-3-ylethynyl)silane and its derivatives are often colorless, you cannot track them visually. Instead, collect fractions of a consistent volume (e.g., 10-20 mL) and monitor them by TLC.[3] Spot a small amount from every few fractions onto a TLC plate, develop it, and visualize under a UV lamp to identify which fractions contain the pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation | Inappropriate Solvent System: The mobile phase polarity is either too high or too low, resulting in co-elution or retention of all compounds. | Re-optimize the solvent system using TLC to achieve a clear separation between the target compound and impurities (ΔRf > 0.2).[7] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2] |
| Column Overloading: Too much crude material has been loaded onto the column for the amount of silica gel used. | Use a larger column with more silica gel. A general guideline is a silica-to-crude ratio of 30:1 to 50:1 by weight.[9] | |
| Improperly Packed Column: Channels, cracks, or air bubbles in the silica bed lead to uneven solvent flow. | Ensure the column is packed carefully and uniformly. The wet slurry method is often most reliable.[10] Gently tap the column during packing to settle the silica and remove air bubbles.[10] | |
| Compound Streaking or "Tailing" | Strong Interaction with Silica: The compound may be too polar or have functional groups (like amines or acids) that interact strongly with acidic silanol groups on the silica surface. | Add a modifier to the mobile phase. For basic compounds, add 0.1-2% triethylamine; for acidic compounds, add a few drops of acetic acid.[7][8] |
| Sample Overloading: Concentrated bands can lead to tailing. | Reduce the amount of sample loaded onto the column.[7] | |
| Insoluble Sample: The sample may be precipitating at the top of the column if it is not soluble in the eluent. | Load the sample using the dry loading technique.[2] If wet loading, dissolve the sample in the absolute minimum amount of a solvent it is highly soluble in, which should ideally be the mobile phase itself. | |
| Product Does Not Elute from the Column | Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). If the compound is still retained, a more polar solvent like dichloromethane/methanol may be needed.[9] |
| Decomposition on Column: The compound is unstable on silica gel and has degraded. | Test the compound's stability on a TLC plate by spotting and letting it sit for an hour before developing.[5] If it degrades, use deactivated silica (with triethylamine) or an alternative stationary phase like alumina.[5] | |
| Low Product Recovery | Irreversible Adsorption: The compound binds too strongly to the silica gel and cannot be eluted. | This can happen with very polar compounds. Using a deactivated stationary phase or a different type of stationary phase (e.g., reversed-phase C18) may be necessary.[1] |
| Product is Volatile: The product may have evaporated during solvent removal. | Use a lower temperature on the rotary evaporator and avoid prolonged exposure to high vacuum. | |
| Desilylation: The TMS group has been cleaved, and the resulting terminal alkyne has different polarity and may be lost or co-elute with other impurities. | Use deactivated silica gel as described above.[7] Ensure all solvents are neutral and dry. |
Data Presentation
Table 1: Representative Solvent Systems and Rf Values
The following table provides typical starting points for developing a separation method for silyl-protected alkynes and thiophene derivatives on silica gel TLC.
| Compound Type | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Notes |
| Non-polar silyl-alkynes | 98:2 to 95:5 | 0.4 - 0.6 | Highly non-polar systems are needed. |
| Trimethyl(thiophen-3-ylethynyl)silane | 95:5 to 90:10 | 0.3 - 0.5 | Moderately non-polar; adjust based on other functional groups. |
| More polar derivatives (e.g., with ester or ketone) | 90:10 to 80:20 | 0.2 - 0.4 | Increased ethyl acetate is required to elute more polar compounds. |
| Desilylated alkyne (product of degradation) | 90:10 to 85:15 | 0.1 - 0.3 | The terminal alkyne is typically more polar than its silylated precursor. |
Note: These values are illustrative. Actual Rf values must be determined experimentally for each specific compound and batch of silica gel.
Table 2: Example of a Gradient Elution Protocol
For complex mixtures where impurities have polarities close to the product, a gradient elution can improve separation.[2]
| Step | Eluent Composition (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 100% Hexane | 2 | Elute very non-polar impurities (e.g., grease). |
| 2 | 98:2 | 5 | Elute non-polar side products. |
| 3 | 95:5 | 10 | Elute the target Trimethyl(thiophen-3-ylethynyl)silane. |
| 4 | 90:10 | 5 | Elute slightly more polar impurities. |
| 5 | 80:20 | 5 | "Flush" the column to remove all remaining compounds. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol describes a standard flash column chromatography procedure for the purification of ~1 g of crude Trimethyl(thiophen-3-ylethynyl)silane.
Materials:
-
Crude Trimethyl(thiophen-3-ylethynyl)silane
-
Silica gel (230-400 mesh)[11]
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
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Triethylamine (optional, for deactivation)
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Glass chromatography column with stopcock
-
Sand (washed)
-
Cotton or glass wool
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TLC plates, developing chamber, and UV lamp
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Collection vessels (test tubes or flasks)
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Rotary evaporator
Methodology:
-
Mobile Phase Preparation: Based on prior TLC analysis, prepare a sufficient quantity of the initial, least polar eluent (e.g., 1 L of 98:2 Hexane:Ethyl Acetate). If deactivation is needed, add 1% triethylamine to the solvent mixture.
-
Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer (~1 cm) of sand over the plug.[3]
-
In a separate beaker, prepare a slurry by mixing ~40-50 g of silica gel with the mobile phase.
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Pour the slurry into the column. Open the stopcock to allow some solvent to drain, and gently tap the side of the column to ensure the silica packs into a uniform, crack-free bed.[10]
-
Once the silica has settled, add another thin layer (~1 cm) of sand on top to prevent disturbance during solvent addition.[10]
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Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[12]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (~1 g) in a minimal volume of dichloromethane (~5-10 mL).
-
Add ~2 g of silica gel to this solution and mix well.
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
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Gently and evenly add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute solvent level drop).[11]
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL per fraction).
-
-
Analysis and Product Isolation:
-
Monitor the elution by spotting every 2-3 fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize under a UV lamp to identify the fractions containing the pure product.
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Combine all fractions that contain only the pure compound.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Trimethyl(thiophen-3-ylethynyl)silane.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: TLC Visualization of Silylated Thiophene Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silylated thiophene compounds. Our aim is to address specific challenges encountered during Thin-Layer Chromatography (TLC) visualization experiments.
Troubleshooting Guide
This guide addresses common issues observed during the TLC analysis of silylated thiophene compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate after development. | 1. The compound is not UV-active.[1][2] 2. The sample concentration is too low.[1][3][4] 3. The compound may have evaporated from the plate, especially if it is volatile.[1][2] 4. The chosen visualization stain is not suitable for silylated thiophenes.[5] 5. The solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve in the solvent pool.[1][3] | 1. Use a chemical stain for visualization.[5] 2. Spot the sample multiple times in the same location, ensuring the solvent dries between applications, or concentrate the sample solution.[1][3] 3. Visualize the plate immediately after development.[5] 4. Try a different staining method. Potassium permanganate or ceric ammonium molybdate stains are often effective for a wide range of compounds.[6][7] 5. Ensure the solvent level is below the baseline where the sample is spotted.[1][3] |
| The spots are streaking or elongated. | 1. The sample is overloaded on the TLC plate.[1][2][3][8] 2. The compound may be acidic or basic, leading to strong interactions with the silica gel.[1][9] 3. The compound may be unstable on the acidic silica gel, potentially leading to decomposition or cleavage of the silyl group.[8][10] 4. The chosen mobile phase is not appropriate.[3] | 1. Dilute the sample solution and re-spot.[1][2] 2. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount (0.1–2.0%) of triethylamine.[1][9] 3. Consider using a neutral TLC plate (e.g., alumina) or adding a base like triethylamine to the eluent to neutralize the silica.[9] 4. Experiment with different solvent systems to find one with appropriate polarity.[3] |
| The spots are too close to the baseline (low Rf) or the solvent front (high Rf). | 1. Low Rf: The eluent is not polar enough.[1] 2. High Rf: The eluent is too polar.[1] | 1. Increase the proportion of the polar solvent in your mobile phase.[1] 2. Decrease the proportion of the polar solvent or choose a less polar solvent system.[1] |
| The stain color fades or changes over time. | 1. Some stains, like iodine, are not permanent.[1] 2. The developed stain may be sensitive to light or air.[11][12] | 1. Circle the spots with a pencil immediately after visualization.[13][14] 2. Photograph the TLC plate immediately after staining for a permanent record.[15] |
| Uneven solvent front. | 1. The TLC plate was placed in the developing chamber at an angle.[2][8] 2. The silica on the edge of the plate is chipped.[9] 3. The plate is touching the filter paper or the side of the chamber.[3][8] | 1. Ensure the plate is placed flat on the bottom of the chamber.[8] 2. If the corner is damaged, you can make a 45° cut to that corner.[9] 3. Position the plate carefully in the center of the chamber.[8] |
Frequently Asked Questions (FAQs)
Q1: My silylated thiophene compound is not visible under UV light. What should I do?
A: Many silylated thiophene compounds are not UV-active, especially if the thiophene ring lacks significant conjugation.[2] In this case, you must use a chemical stain to visualize your compound. Good general-purpose stains to try first are potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM).[6][7]
Q2: Which chemical stain is best for visualizing silylated thiophenes?
A: The best stain can depend on the specific structure of your compound. However, here are some reliable options:
-
Potassium Permanganate (KMnO₄) Stain: This is a good choice as it reacts with the thiophene ring (an electron-rich heterocycle) and any other oxidizable groups in your molecule. It typically produces yellow to brown spots on a purple background.[6][12][16]
-
Ceric Ammonium Molybdate (CAM) Stain: This is a highly sensitive, universal stain that reacts with a wide variety of organic compounds, including ethers (like silyl ethers) and compounds with hydroxyl groups that may be present if some deprotection has occurred. It usually gives dark blue spots upon heating.[6][15]
-
p-Anisaldehyde Stain: This stain can be effective for nucleophilic compounds and may give a range of colors, which can help in distinguishing between different spots on the plate.[15][17] However, it tends to be less sensitive to aromatic compounds unless other functional groups are present.[6][13][16]
Q3: I am concerned that an acidic stain might cleave the silyl protecting group on my thiophene. Is this a valid concern?
A: Yes, this is a valid concern. Many common TLC stains are prepared in strong acid (e.g., sulfuric acid), which can potentially cleave acid-sensitive silyl ethers (like TMS or TBS ethers). If you suspect this is happening (e.g., you see a new, more polar spot corresponding to the deprotected alcohol), you should consider using a stain with a non-acidic or weakly acidic formulation. A basic potassium permanganate stain is an excellent alternative in this case.
Q4: My spots appear as streaks rather than distinct spots. What is causing this?
A: Streaking is a common issue in TLC and can be caused by several factors.[1][3][8] The most common cause is overloading the sample on the plate.[1][8] Try diluting your sample and spotting a smaller amount. Streaking can also occur if your compound is acidic or basic and is interacting too strongly with the silica gel.[1][9] Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluting solvent can often resolve this issue.[1][9]
Q5: How can I get a permanent record of my TLC results?
A: Since many stains can fade over time, it is crucial to create a permanent record.[1] The best practice is to photograph the TLC plate shortly after staining.[15] You should also gently circle the spots with a pencil immediately after they become visible.[13][14]
Experimental Protocols
Potassium Permanganate (KMnO₄) Stain
This stain is effective for visualizing compounds that can be oxidized, such as the electron-rich thiophene ring.[6][12][16]
Preparation:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) solution in 200 mL of distilled water.[6][7][11]
-
Stir the mixture until all components are fully dissolved.
-
Store the solution in a tightly sealed, dark glass bottle. The stain is stable for about three months.[6]
Procedure:
-
After developing and drying the TLC plate, dip it quickly and smoothly into the KMnO₄ stain solution using tweezers.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Spots will appear as yellow to brown on a purple or pink background.[6] Gentle heating with a heat gun may be required for less reactive compounds.[16]
Ceric Ammonium Molybdate (CAM) Stain
This is a highly sensitive, universal stain for a wide range of organic compounds.[6][18]
Preparation:
-
In a suitable flask, combine 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate.[6][13]
-
Add 235 mL of distilled water and stir to dissolve.
-
Slowly and carefully, with stirring, add 15 mL of concentrated sulfuric acid.[6][13]
-
Store the solution in a glass jar. The solution may be somewhat photosensitive.[11]
Procedure:
-
Dip the developed and dried TLC plate into the CAM stain solution.
-
Wipe the excess stain from the back of the plate.
-
Gently warm the plate with a heat gun. Spots will typically appear as dark blue against a light background.[6]
p-Anisaldehyde Stain
This stain can produce a variety of colors depending on the compound, which can be useful for identification.[15][17]
Preparation:
-
In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid. Allow the solution to cool.[11]
-
Add 3.7 mL of p-anisaldehyde and stir vigorously.[11]
-
Store the solution refrigerated in a foil-wrapped container.[6][11]
Procedure:
-
Dip the dried TLC plate into the p-anisaldehyde solution.
-
Wipe off the excess stain.
-
Heat the plate gently with a heat gun until colored spots appear against a pink or orange background.[6][17]
Data Presentation
For effective comparison of different visualization techniques, we recommend maintaining a detailed laboratory notebook with a structured table for your TLC data.
| Compound ID | Mobile Phase | Rf Value | Visualization Method | Spot Color | Observations |
| Thiophene-Si-A | 10% EtOAc/Hexane | 0.45 | UV (254 nm) | No spot | Not UV-active |
| Thiophene-Si-A | 10% EtOAc/Hexane | 0.45 | KMnO₄ Stain | Yellow | Clear spot, no heating needed |
| Thiophene-Si-A | 10% EtOAc/Hexane | 0.45 | CAM Stain | Dark Blue | Intense spot after heating |
| Thiophene-Si-B | 20% EtOAc/Hexane | 0.60 | p-Anisaldehyde | Green | Faint spot, required strong heating |
Diagrams
Caption: General workflow for a Thin-Layer Chromatography experiment.
Caption: Decision tree for troubleshooting invisible TLC spots.
Caption: Logic for selecting a TLC stain based on acid sensitivity.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 13. silicycle.com [silicycle.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Magic Formulas [chem.rochester.edu]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Managing the stability of Trimethyl(thiophen-3-ylethynyl)silane during storage and reactions
Welcome to the Technical Support Center for Trimethyl(thiophen-3-ylethynyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and effective use of this compound in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Trimethyl(thiophen-3-ylethynyl)silane?
A1: To ensure the stability and purity of Trimethyl(thiophen-3-ylethynyl)silane, it should be stored in a cool, dark place under an inert atmosphere, such as argon or nitrogen. Room temperature storage is generally acceptable. It is crucial to protect the compound from moisture to prevent hydrolysis.
Q2: What are the primary hazards associated with Trimethyl(thiophen-3-ylethynyl)silane?
A2: Trimethyl(thiophen-3-ylethynyl)silane is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What is the primary degradation pathway for Trimethyl(thiophen-3-ylethynyl)silane?
A3: The most common degradation pathway for Trimethyl(thiophen-3-ylethynyl)silane is hydrolysis of the trimethylsilyl (TMS) group. This occurs in the presence of moisture and can be accelerated by acidic or basic conditions. Hydrolysis leads to the formation of the corresponding terminal alkyne (3-ethynylthiophene) and trimethylsilanol.
Q4: Can the trimethylsilyl (TMS) group be intentionally removed?
A4: Yes, the TMS group is often used as a protecting group for the terminal alkyne and can be readily removed when desired. This process is known as desilylation. Common methods for desilylation include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or reaction with a base like potassium carbonate in methanol.[2][3]
Troubleshooting Guides
Sonogashira Coupling Reactions
The Sonogashira coupling is a common application for Trimethyl(thiophen-3-ylethynyl)silane, where it is coupled with an aryl or vinyl halide.
Problem 1: Low or no yield of the desired cross-coupled product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium and copper catalysts are fresh and have been stored under an inert atmosphere. The palladium(II) precatalyst must be reduced in situ to the active palladium(0) species.[4] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Poor Quality Amine Base | Use a freshly distilled and dry amine base, such as triethylamine or diisopropylamine. Impurities or water in the amine can deactivate the catalyst. |
| Low Reaction Temperature | For less reactive aryl bromides, a higher reaction temperature may be required to facilitate oxidative addition.[5] |
| Incorrect Solvent | While THF is common, it can sometimes promote the formation of palladium black (inactive palladium). Consider using only the amine base as the solvent or other solvents like DMF. |
Problem 2: Significant formation of homocoupled alkyne (Glaser coupling) byproduct.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | The Glaser coupling is an oxidative process, so rigorous exclusion of air is critical.[4] |
| Excess Copper Catalyst | While catalytic copper is necessary, an excess can promote homocoupling. Use the recommended catalytic amount (typically 1-5 mol%). |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS and work it up as soon as the starting aryl halide is consumed to minimize side reactions. |
Desilylation (TMS Group Removal)
Problem: Incomplete or slow desilylation.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure an adequate amount of the desilylating agent (e.g., TBAF or K₂CO₃) is used. For TBAF, use at least one equivalent. For K₂CO₃ in methanol, the reaction is catalytic but may require longer reaction times.[2][3] |
| Poor Quality Reagents | Use a fresh, anhydrous source of TBAF. If using potassium carbonate, ensure it is finely powdered to maximize surface area. |
| Low Temperature | While many desilylations proceed at room temperature, gentle heating may be required for less reactive substrates or if the reaction is sluggish. |
Experimental Protocols
Detailed Protocol for Sonogashira Coupling of 3-Bromothiophene with Ethynyltrimethylsilane
This protocol is adapted from established procedures for Sonogashira couplings.[6][7][8]
Materials:
-
3-Bromothiophene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.05 eq).
-
Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF to the flask. The solvent volume should be sufficient to dissolve the reagents (typically a 0.1 to 0.5 M solution with respect to the 3-bromothiophene).
-
Stir the mixture at room temperature for 15-30 minutes to ensure dissolution and catalyst activation.
-
Slowly add ethynyltrimethylsilane (1.2-1.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: Workflow for proper storage and handling.
Caption: Decision tree for troubleshooting Sonogashira reactions.
References
- 1. reddit.com [reddit.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. kbfi.ee [kbfi.ee]
Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing cross-coupling reactions with sulfur-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction failing or giving low yields when using a sulfur-containing substrate?
A1: The most common reason for failure or low yield in cross-coupling reactions with sulfur-containing compounds is catalyst poisoning. Palladium catalysts, which are frequently used in these reactions, are highly susceptible to poisoning by sulfur. The sulfur atom can strongly adsorb to the surface of the palladium catalyst, blocking the active sites necessary for the catalytic cycle to proceed.[1] This strong interaction can lead to a significant decrease in catalytic activity or complete deactivation of the catalyst.[1]
Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur compounds?
A2: The primary mechanism involves the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[1] Sulfur is considered a "soft" atom and forms strong bonds with "soft" metals like palladium. This interaction is often irreversible and effectively removes the palladium from the catalytic cycle. The result is a stalled reaction and the presence of unreacted starting materials.
Q3: How can I confirm that catalyst poisoning is the cause of my reaction failure?
A3: A simple diagnostic test is to run a parallel reaction with a sulfur-free analogue of your substrate under the same conditions. If this reaction proceeds as expected, it strongly suggests that the sulfur-containing compound is poisoning your catalyst. For a more rigorous analysis, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of sulfur on the catalyst's surface.
Q4: Are all sulfur-containing functional groups equally problematic?
A4: No, the extent of catalyst poisoning can vary depending on the nature of the sulfur-containing functional group. Free thiols (-SH) are particularly potent poisons and often need to be protected before the reaction.[2][3] Heterocycles like thiophene can also cause significant poisoning. Sulfoxides and sulfones are generally less problematic but can still inhibit the reaction to some extent.
Q5: What are the general strategies to overcome catalyst poisoning by sulfur compounds?
A5: There are several strategies that can be employed:
-
Ligand Selection: Using bulky, electron-rich phosphine ligands can sometimes mitigate the effects of poisoning. These ligands can help stabilize the palladium catalyst and promote the desired catalytic cycle over the poisoning pathway.
-
Use of Air-Stable Precatalysts: Modern, well-defined palladium precatalysts can be more robust and efficient, sometimes overcoming the challenges posed by sulfur-containing substrates.[4][5]
-
Protecting Groups: For highly problematic functional groups like thiols, using a protecting group is a very effective strategy.[2][3][6] The thiol is masked during the cross-coupling reaction and then deprotected in a subsequent step.
-
Sulfur Scavengers: These are compounds that can be added to the reaction mixture to bind with the sulfur-containing poison, preventing it from interacting with the palladium catalyst.[7][8]
-
Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated, although this is often a complex process.[9][10][11]
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is giving a low yield.
-
Possible Cause: Catalyst poisoning by the sulfur atom in the thiophene ring.
-
Solutions:
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for the partial deactivation.
-
Switch to a More Robust Ligand: Buchwald-type phosphine ligands like SPhos or XPhos are often more effective for challenging substrates.[12]
-
Use a Different Palladium Precatalyst: Consider using a more advanced, air-stable precatalyst which can be more resilient to poisoning.[4][5]
-
Optimize Reaction Conditions: Increasing the temperature or reaction time may help to drive the reaction to completion.
-
Problem 2: I am attempting a cross-coupling reaction with a substrate containing a free thiol (-SH) group, and the reaction is not working at all.
-
Possible Cause: Severe and rapid catalyst poisoning by the free thiol.
-
Solution:
-
Protect the Thiol Group: It is crucial to protect the thiol group before the cross-coupling reaction. A common strategy is to convert the thiol to a thioether. The 2-ethylhexyl-3-mercaptopropionate group is an example of a protecting group suitable for these conditions.[2][3] The thiol can be deprotected after the cross-coupling reaction is complete.
-
Problem 3: My reaction starts but then stalls, leaving a significant amount of starting material.
-
Possible Cause: Progressive catalyst deactivation. The catalyst is initially active but is slowly being poisoned by the sulfur-containing substrate over the course of the reaction.
-
Solutions:
-
Slow Addition of the Substrate: A "slow-release" strategy, where the sulfur-containing substrate is added slowly over several hours, can be beneficial. This maintains a low concentration of the poison at any given time, allowing the catalyst to function for longer.
-
Use of a Sulfur Scavenger: Adding a scavenger at the beginning of the reaction can help to remove the sulfur-containing impurities or the substrate itself from the solution, preventing it from reaching the catalyst.
-
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling with Sulfur-Containing Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for difficult couplings. | 1-3 |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Optimal conditions are highly dependent on the specific substrates.[12]
Table 2: Common Thiol Protecting Groups for Suzuki-Miyaura Reactions
| Protecting Group | Protection Conditions | Deprotection Conditions | Reference |
| 2-Ethylhexyl-3-mercaptopropionate | Conjugate addition with 2-ethylhexyl acrylate | Base-mediated β-elimination | [2][3] |
| Acetyl | Acetyl chloride, base | Mild basic conditions | [2][6] |
| 2-Methoxyisobutyryl | 2-Methoxyisobutyryl chloride, base | Tuned for stability, base-mediated cleavage | [6] |
| 4-(2'-mercaptoethyl)pyridine | Reaction with 4-vinylpyridine | Base-mediated β-elimination | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Thiophene-Containing Boronic Acid
-
Reaction Setup: In a glovebox or under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), thiophene-boronic acid derivative (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.022 mmol) in the reaction solvent.
-
Reaction Initiation: Add the degassed solvent (e.g., Toluene, 5 mL) to the reaction vessel containing the substrates and base. Then, add the prepared catalyst solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[13]
Protocol 2: Protection of a Thiol Group in an Aryl Halide for Suzuki-Miyaura Coupling
This protocol describes the protection of 4-bromobenzenethiol with 2-ethylhexyl acrylate.
-
Reaction Setup: To a solution of 4-bromobenzenethiol (1.0 mmol) in a suitable solvent like THF, add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Addition of Protecting Group: Add 2-ethylhexyl acrylate (1.1 mmol) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting protected thioether can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle with catalyst poisoning pathway.
Caption: Troubleshooting decision tree for cross-coupling reactions.
Caption: Workflow for Suzuki coupling with a thiol-containing substrate.
References
- 1. figshare.com [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 5. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dcl-inc.com [dcl-inc.com]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Thiophene-Based Conjugated Polymers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of thiophene-based conjugated polymers. Poor solubility is a common challenge that can hinder the processing and characterization of these materials, ultimately impacting their application in organic electronics and other fields. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during research and development.
Troubleshooting Guides
This section provides solutions to common problems encountered when dissolving thiophene-based conjugated polymers.
Issue 1: Polymer Fails to Dissolve in a "Good" Solvent
-
Question: I am using a solvent that is reported to be good for my poly(3-alkylthiophene), but the polymer is not dissolving. What could be the issue?
-
Answer:
-
Low Purity: Impurities or residual catalysts from polymerization can significantly reduce solubility. Consider purifying the polymer by Soxhlet extraction or precipitation.
-
High Molecular Weight: Higher molecular weight polymers generally have lower solubility.[1][2][3][4] You may need to heat the solution or use a solvent with a closer solubility parameter.
-
High Regioregularity: Highly regioregular polymers, like P3HT, have a strong tendency to aggregate and may require heating to dissolve completely.[5]
-
Incorrect Solvent Grade: Ensure you are using a high-purity, anhydrous solvent. Trace amounts of water can induce aggregation.
-
Insufficient Sonication/Stirring: Allow adequate time for dissolution with gentle heating and stirring. Avoid vigorous sonication for extended periods as it can lead to polymer chain scission.
-
Issue 2: Polymer Solution Forms a Gel Upon Cooling
-
Question: My polymer dissolves upon heating, but it forms a gel or precipitates when it cools to room temperature. How can I prevent this?
-
Answer:
-
Supersaturation: The concentration of the polymer might be too high for it to remain in solution at lower temperatures. Try preparing a more dilute solution.
-
Solvent Quality: The solvent may be a "theta" solvent at room temperature, meaning it is on the verge of being a poor solvent. Consider using a better solvent with a closer Hansen Solubility Parameter (HSP) match to the polymer.
-
Aggregation Tendency: Highly crystalline or regioregular polymers are prone to aggregation and gelation upon cooling. Using the solution while it is still warm may be necessary for certain applications like spin-coating.
-
Slow Cooling: In some cases, slow cooling can promote the formation of more ordered aggregates, leading to precipitation. Conversely, rapid cooling might trap the polymer in a more soluble, amorphous state. Experiment with the cooling rate.
-
Issue 3: Inconsistent Solubility Between Batches
-
Question: I have synthesized multiple batches of the same polymer, but their solubility varies significantly. Why is this happening?
-
Answer:
-
Inconsistent Molecular Weight and Polydispersity: Variations in polymerization conditions can lead to differences in molecular weight and polydispersity index (PDI), both of which affect solubility.[1][2] Characterize each batch using Gel Permeation Chromatography (GPC).
-
Variable Regioregularity: For polymers like P3HT, slight changes in the synthesis can alter the regioregularity, which has a profound impact on solubility and aggregation behavior.[5][6] Determine the regioregularity using ¹H NMR spectroscopy.
-
Purity Differences: Inconsistent purification of different batches can leave varying amounts of impurities that affect solubility.
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the solubility of thiophene-based conjugated polymers.
-
Q1: How does the length of the alkyl side chain affect solubility?
-
A1: Generally, longer alkyl side chains increase the entropy of mixing and disrupt the π-π stacking between polymer backbones, leading to improved solubility.[7] For instance, poly(3-dodecylthiophene) (P3DDT) is more soluble in common organic solvents than poly(3-hexylthiophene) (P3HT). However, excessively long side chains can dilute the conjugated backbone, potentially affecting the material's electronic properties.
-
-
Q2: What is the effect of branched side chains on solubility?
-
A2: Branched side chains are very effective at improving solubility due to increased steric hindrance, which further prevents close packing of the polymer chains.[7][8] For example, introducing a 2-ethylhexyl side chain can significantly enhance solubility compared to a linear n-dodecyl side chain.[8]
-
-
Q3: How do polar side chains influence solubility?
-
A3: Incorporating polar side chains, such as oligo(ethylene glycol) (OEG) or ester groups, can render the polymer soluble in more polar organic solvents.[9][10] This is particularly useful for applications requiring processing from environmentally benign solvents or for creating materials with specific interfacial properties.
-
-
Q4: What is the role of regioregularity in polymer solubility?
-
A4: Higher head-to-tail regioregularity in poly(3-alkylthiophene)s leads to more planar backbones and stronger π-π stacking, which promotes crystallinity and reduces solubility.[5][6] Regiorandom polymers, on the other hand, have a more twisted backbone, which hinders aggregation and improves solubility.
-
-
Q5: Which solvents are typically best for dissolving poly(3-alkylthiophene)s?
-
A5: Chlorinated solvents like chloroform, chlorobenzene, and dichlorobenzene are generally good solvents for poly(3-alkylthiophene)s.[11] Aromatic solvents such as toluene and xylene can also be effective, although they may be poorer solvents for highly crystalline polymers. Tetrahydrofuran (THF) is another common solvent. The choice of solvent can significantly impact the resulting film morphology and device performance.
-
Quantitative Data on Polymer Solubility
The following tables summarize the solubility of various poly(3-alkylthiophene)s in common organic solvents. "Soluble" indicates that a visually clear solution can be formed at a reasonable concentration (typically >1 mg/mL) at room temperature or with gentle heating. "Partially soluble" or "poorly soluble" indicates limited dissolution or the formation of suspensions.
Table 1: Solubility of Linear Poly(3-alkylthiophene)s
| Polymer | Alkyl Side Chain | Chloroform | Chlorobenzene | Toluene | Tetrahydrofuran (THF) |
| Poly(3-butylthiophene) (P3BT) | Butyl | Soluble[12] | Soluble | Partially Soluble | Partially Soluble[12] |
| Poly(3-hexylthiophene) (P3HT) | Hexyl | Soluble | Soluble[11] | Soluble[11] | Soluble |
| Poly(3-octylthiophene) (P3OT) | Octyl | Soluble | Soluble | Soluble | Soluble |
| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl | Soluble | Soluble | Soluble | Soluble |
Table 2: Solubility Values of Regioregular P3HT in Various Solvents
| Solvent | Solubility (mg/mL) |
| Chloroform | ~38[13] |
| Chlorobenzene | ~33.8 |
| o-Dichlorobenzene | ~37.1 |
| Toluene | ~1.4 |
| Xylene | ~3.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to polymer solubility.
Protocol 1: Determination of Polymer Solubility (Qualitative)
This protocol is adapted from standard laboratory practices for assessing polymer solubility.
Objective: To qualitatively determine the solubility of a thiophene-based conjugated polymer in a range of solvents.
Materials:
-
Polymer sample
-
A selection of high-purity solvents (e.g., chloroform, chlorobenzene, toluene, THF, etc.)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
Procedure:
-
Weigh approximately 1-2 mg of the polymer into a clean, dry vial.
-
Add 1 mL of the desired solvent to the vial.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the mixture for signs of dissolution. Note the formation of a clear solution, a colored solution, a suspension, or if the polymer remains undissolved.
-
If the polymer is not fully dissolved, place the vial on a hot plate with magnetic stirring at a low to moderate temperature (e.g., 40-60 °C). Caution: Ensure the solvent is not heated to its boiling point in a sealed vial.
-
Stir for 1-2 hours, periodically checking for dissolution.
-
Allow the vial to cool to room temperature and observe if any precipitation or gelation occurs.
-
Record the solubility as "soluble," "soluble upon heating," "partially soluble," or "insoluble."
Protocol 2: Sample Preparation for Gel Permeation Chromatography (GPC)
Proper sample preparation is crucial for obtaining accurate molecular weight data, especially for poorly soluble polymers.
Objective: To prepare a thiophene-based conjugated polymer sample for GPC analysis.
Materials:
-
Polymer sample
-
High-purity GPC-grade solvent (e.g., THF, chloroform, or chlorobenzene)
-
Autosampler vials with caps
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Small glass vials for initial dissolution
-
Vortex mixer or shaker
-
Hot plate (optional)
Procedure:
-
Prepare a stock solution of the polymer at a concentration of approximately 1-2 mg/mL in the chosen GPC eluent. For high molecular weight polymers, a lower concentration may be necessary.
-
Gently agitate the solution using a vortex mixer or shaker until the polymer is fully dissolved. Gentle heating can be applied if necessary, but avoid overheating which can cause degradation. Allow sufficient time for dissolution, which can range from a few hours to overnight for some polymers.
-
Visually inspect the solution to ensure there are no suspended particles.
-
Draw the polymer solution into a syringe.
-
Attach a syringe filter to the syringe and filter the solution directly into a GPC autosampler vial. This step is critical to remove any dust or microgels that could clog the GPC columns.[14]
-
Cap the vial and label it appropriately.
-
If the GPC system is not in the same lab, ensure the sample is protected from light during transport.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the solubility of thiophene-based conjugated polymers.
Caption: Key strategies for enhancing the solubility of thiophene-based polymers.
Caption: A workflow for troubleshooting common polymer dissolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. Controlling Solubility of Poly(3-Hexylthiophene) Block Copolymers Toward Environmentally Preferable Solvents and Their Applications - ProQuest [proquest.com]
- 6. Synthesis and crystallization behavior of regioregular-block-regiorandom poly(3-hexylthiophene) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nanoscience.or.kr [nanoscience.or.kr]
- 9. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ポリ(3-ブチルチオフェン-2,5-ジイル) regioregular | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Coupling Reactions with Trimethyl(thiophen-3-ylethynyl)silane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Trimethyl(thiophen-3-ylethynyl)silane in coupling reactions. The primary focus is on the optimization of reaction temperature and time for the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common coupling reaction for Trimethyl(thiophen-3-ylethynyl)silane? A1: The most prevalent and effective method for forming a carbon-carbon bond between Trimethyl(thiophen-3-ylethynyl)silane and an aryl or vinyl halide is the Sonogashira cross-coupling reaction.[1] This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2]
Q2: My Sonogashira reaction shows zero or very low yield. What are the initial checks? A2: For a complete reaction failure, the most critical points to verify are the activity of your catalysts, the quality of your reagents, and the reaction atmosphere.[3] Ensure your palladium catalyst and copper(I) iodide have not degraded. It is vital to perform the reaction under an inert atmosphere (argon or nitrogen), as oxygen can lead to the undesired Glaser homocoupling of the alkyne, particularly when using a copper co-catalyst.[3][4] Additionally, confirm the purity of your aryl halide and the silane.
Q3: A black precipitate is forming in my reaction. What is it and how can I prevent it? A3: A black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium(0) catalyst.[5] This can be initiated by impurities in your reagents or solvent, or by employing a suboptimal temperature. Some anecdotal reports suggest that certain solvents, like THF, may promote its formation.[5] To mitigate this, use high-purity, degassed solvents and reagents, and ensure your reaction temperature is appropriate for your specific substrates and catalyst system.
Q4: What is the general order of reactivity for aryl halides in this coupling? A4: The reactivity of the aryl halide is a crucial determinant for the success of the Sonogashira coupling. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate (OTf) > Aryl Bromide >> Aryl Chloride.[3] Consequently, reactions involving aryl iodides can often be carried out at room temperature, whereas aryl bromides typically necessitate heating to achieve a satisfactory reaction rate.[6]
Q5: Is the copper co-catalyst essential for the reaction? A5: No, a copper co-catalyst is not always mandatory. Copper-free Sonogashira protocols have been established and are often favored to prevent the primary side reaction: the formation of alkyne homocoupling products, known as Glaser coupling.[4][7] These copper-free reactions might require specific, often bulkier, phosphine ligands or different reaction conditions to proceed with high efficiency.[8][9]
Q6: What is the recommended temperature for my reaction? A6: The optimal temperature is highly dependent on the reactivity of your aryl halide. For highly reactive partners such as aryl iodides, the reaction can frequently proceed at room temperature.[10] For less reactive aryl bromides, heating is generally required, with temperatures in the range of 50°C to 100°C being common.[6] It is prudent to begin with milder conditions and incrementally increase the temperature if the reaction does not progress.
Q7: How long should the reaction be run? A7: Reaction durations can span from a few hours to overnight (12-24 hours).[11] It is essential to monitor the progress of the reaction using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), to ascertain the point of completion and to avert potential product degradation from prolonged heating.
Troubleshooting Guide
This guide offers a systematic approach to resolving common issues encountered during the Sonogashira coupling of Trimethyl(thiophen-3-ylethynyl)silane.
Problem 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Utilize a fresh batch of palladium catalyst and copper(I) iodide. Pd(PPh₃)₄ can degrade upon storage. Consider employing a more stable pre-catalyst such as PdCl₂(PPh₃)₂.[1] |
| Poor Reagent Quality | Confirm that the aryl halide, silane, and amine base are pure and anhydrous. Impurities have the potential to poison the catalyst. Purify starting materials if their quality is questionable. |
| Non-Inert Atmosphere | The presence of oxygen facilitates the homocoupling of the alkyne (Glaser coupling), thereby consuming the starting material.[4] Thoroughly degas the solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and sustain a positive pressure of an inert gas (Ar or N₂) for the duration of the reaction.[3] |
| Low Reactivity of Aryl Halide | If an aryl bromide or chloride is used, an elevation in temperature is often necessary.[6] If feasible, consider substituting with a more reactive aryl iodide. Alternatively, utilize a more active catalyst system incorporating bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃).[8] |
| Inappropriate Solvent or Base | The solubility of all reaction components is critical. If solubility issues are suspected, experiment with an alternative solvent such as DMF or dioxane.[6] Ensure the amine base (e.g., triethylamine, diisopropylamine) is anhydrous and present in sufficient excess (typically 2-3 equivalents or used as the solvent).[6] |
Problem 2: Significant Formation of Side Products
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Product) | This is the most frequently observed side product, manifesting as a dimer of the starting alkyne. It is catalyzed by copper salts in the presence of oxygen.[4] Primary Solution: Rigorously exclude oxygen from the reaction. Alternative: Transition to a copper-free Sonogashira protocol.[7] |
| Desilylation of Reactant or Product | The trimethylsilyl (TMS) group can undergo cleavage under certain conditions. Although generally stable in Sonogashira reactions, extended reaction times at elevated temperatures or the presence of specific nucleophiles can induce desilylation. Monitor the reaction and terminate it upon consumption of the starting material. |
| Decomposition of Thiophene Ring | Thiophene-containing molecules can exhibit sensitivity to strongly basic conditions or high temperatures, which may lead to decomposition. If this is a concern, try employing a milder base or conducting the reaction at a lower temperature for a longer duration. |
Data Presentation: Typical Reaction Conditions
The optimal conditions are highly substrate-dependent. The tables below summarize typical conditions reported for Sonogashira couplings of silylalkynes with various aryl halides.
Table 1: Temperature and Time Optimization Based on Aryl Halide
| Aryl Halide | Typical Temperature (°C) | Typical Time (h) | Notes |
| Aryl Iodide | Room Temperature - 50 °C | 2 - 12 | High reactivity generally permits mild conditions.[10] |
| Aryl Bromide | 60 °C - 100 °C | 6 - 24 | Requires more forcing conditions due to lower reactivity.[6] |
| Aryl Chloride | 100 °C - 120 °C | 12 - 48 | Often necessitates specialized, highly active catalyst systems.[12] |
Table 2: Summary of Reaction Components and Loadings
| Component | Typical Reagent/System | Typical Loading (mol%) | Function |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1 - 5 | Primary catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 | Co-catalyst, activates the alkyne (optional). |
| Ligand | Triphenylphosphine (PPh₃) | (Often integral to the Pd complex) | Stabilizes the palladium catalyst. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2-3 equivalents or as solvent | Deprotonates the alkyne and neutralizes the HX byproduct.[6] |
| Solvent | THF, DMF, Toluene, Dioxane, or neat amine | - | Solubilizes reactants and reagents. |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol serves as a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Trimethyl(thiophen-3-ylethynyl)silane (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Triethylamine)
-
Anhydrous amine base (e.g., Triethylamine, if not used as the solvent)
-
Magnetic stir bar
-
Oven-dried glassware (round-bottom flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser is assembled. The entire apparatus is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: The aryl halide (1.0 eq), palladium catalyst (e.g., 0.03 eq), and copper(I) iodide (e.g., 0.05 eq) are added to the flask.[11]
-
Solvent and Base: The anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq) are introduced via syringe.
-
Alkyne Addition: Trimethyl(thiophen-3-ylethynyl)silane (1.2 eq) is added to the mixture via syringe.
-
Reaction: The mixture is stirred at the desired temperature (e.g., room temperature for an aryl iodide, or 60-80°C for an aryl bromide).
-
Monitoring: The reaction progress is monitored periodically by TLC or GC until the starting aryl halide is consumed.[11]
-
Workup:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent such as ethyl acetate or diethyl ether.
-
The diluted mixture is filtered through a pad of Celite to remove catalyst residues, and the pad is washed with the same solvent.
-
The combined organic filtrate is washed with water or brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Validation & Comparative
Validating the Structure of Trimethyl(thiophen-3-ylethynyl)silane: A Comparative Spectroscopic Analysis
A definitive guide for researchers, this document provides a comprehensive validation of the molecular structure of Trimethyl(thiophen-3-ylethynyl)silane through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide presents a detailed comparison with its isomer, Trimethyl(thiophen-2-ylethynyl)silane, offering clear, tabulated experimental data and detailed protocols for structural elucidation.
The unique substitution pattern of functional groups on the thiophene ring significantly influences the spectral properties of its derivatives. For drug development professionals and researchers in organic synthesis, unambiguous structural confirmation is paramount. This guide leverages the power of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to provide a clear and objective comparison between the 3-substituted and 2-substituted isomers of trimethyl(thiophenylethynyl)silane, facilitating accurate structural assignment.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectral data for Trimethyl(thiophen-3-ylethynyl)silane and its isomer, Trimethyl(thiophen-2-ylethynyl)silane.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | Trimethyl(thiophen-3-ylethynyl)silane (ppm) | Trimethyl(thiophen-2-ylethynyl)silane (ppm) | Key Differentiator |
| Trimethylsilyl (-Si(CH₃)₃) | ~0.25 (s, 9H) | ~0.26 (s, 9H) | Minimal difference. |
| Thiophene H2 | ~7.51 (dd, J = 3.0, 1.2 Hz, 1H) | - | Presence of a distinct downfield signal for the 3-isomer. |
| Thiophene H4 | ~7.10 (m, 1H) | ~7.28 (dd, J = 3.6, 1.1 Hz, 1H) | Significant upfield shift for the 3-isomer compared to the 2-isomer. |
| Thiophene H5 | ~7.28 (m, 1H) | ~7.42 (dd, J = 5.1, 1.1 Hz, 1H) | More complex multiplet for the 3-isomer. |
| Thiophene H3 | - | ~7.03 (dd, J = 5.1, 3.6 Hz, 1H) | Presence of a distinct signal for the 2-isomer. |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | Trimethyl(thiophen-3-ylethynyl)silane (ppm) | Trimethyl(thiophen-2-ylethynyl)silane (ppm) | Key Differentiator |
| Trimethylsilyl (-Si(CH₃)₃) | ~0.0 | ~-0.1 | Minimal difference. |
| Acetylenic C≡C-Si | ~93.4 | ~95.5 | Slight downfield shift for the 2-isomer. |
| Acetylenic C≡C-Th | ~104.7 | ~102.1 | Slight upfield shift for the 2-isomer. |
| Thiophene C2 | ~129.9 | ~132.5 | Downfield shift in the 2-isomer due to direct attachment of the electronegative ethynyl group. |
| Thiophene C3 | ~123.9 | ~127.2 | Significant downfield shift in the 2-isomer. |
| Thiophene C4 | ~130.2 | ~127.0 | Upfield shift in the 2-isomer. |
| Thiophene C5 | ~125.3 | ~127.8 | Downfield shift in the 2-isomer. |
Table 3: FT-IR Spectral Data (ATR)
| Vibrational Mode | Trimethyl(thiophen-3-ylethynyl)silane (cm⁻¹) | Trimethyl(thiophen-2-ylethynyl)silane (cm⁻¹) | Key Differentiator |
| C≡C Stretch | ~2154 | ~2155 | Very similar, characteristic of a silyl-protected alkyne. |
| Si-C Stretch (symmetric) | ~1250 | ~1251 | Characteristic strong absorption for the trimethylsilyl group. |
| Si-C Rock | ~840 | ~842 | Characteristic strong absorption for the trimethylsilyl group. |
| C-H Stretch (Thiophene) | ~3100-3000 | ~3100-3000 | Typical aromatic C-H stretching. |
| C=C Stretch (Thiophene) | ~1500-1400 | ~1500-1400 | Aromatic ring vibrations. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below to ensure reproducibility.
1. NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte, Trimethyl(thiophen-3-ylethynyl)silane or Trimethyl(thiophen-2-ylethynyl)silane, was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: A standard 30-degree pulse was used.
-
Spectral width: 16 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Number of scans: 16
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence with a 30-degree pulse.
-
Spectral width: 250 ppm
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard (0.00 ppm).
2. FT-IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled.
Workflow for Structural Validation
The logical process for validating the structure of Trimethyl(thiophen-3-ylethynyl)silane using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic validation of Trimethyl(thiophen-3-ylethynyl)silane.
A Comparative Guide to Trimethyl(thiophen-3-ylethynyl)silane and TIPS-Protected Ethynylthiophene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex aromatic and heteroaromatic systems, the use of protected ethynylthiophenes is a cornerstone methodology. This guide provides an objective comparison of two commonly employed silyl-protected 3-ethynylthiophenes: Trimethyl(thiophen-3-ylethynyl)silane (TMS-Thiophene) and 3-((triisopropylsilyl)ethynyl)thiophene (TIPS-Thiophene). The choice between these reagents can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This comparison is supported by experimental data to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Trimethyl(thiophen-3-ylethynyl)silane (TMS-Thiophene) | 3-((triisopropylsilyl)ethynyl)thiophene (TIPS-Thiophene) |
| Protecting Group | Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) |
| Steric Hindrance | Low | High |
| Stability | Labile, sensitive to basic conditions[1][2] | Robust, stable to a wider range of conditions[1][3] |
| Deprotection | Mild conditions (e.g., K₂CO₃, MeOH)[2][4] | Harsher conditions (e.g., TBAF, AgF)[5][6] |
| Typical Use Case | When the ethynyl group is needed early in a synthesis or when mild deprotection is critical. | In multi-step syntheses where the protected alkyne must endure various reaction conditions before deprotection.[1] |
Performance in Synthesis: A Head-to-Head Comparison
The primary application of both TMS- and TIPS-protected ethynylthiophenes is in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds.[7][8] The choice of protecting group influences both the coupling reaction itself and the subsequent deprotection step.
dot
Caption: General synthetic workflow comparing TMS- and TIPS-protected ethynylthiophenes.
Sonogashira Coupling Reactions
Table 1: Representative Sonogashira Coupling Reactions
| Aryl Halide | Silyl-Protected Alkyne | Catalyst System | Solvent | Conditions | Yield | Reference |
| 4,5-Dichlorophthalonitrile | 3-Ethynylthiophene | Pd(PPh₃)₄, CuI | DMF/Et₃N | 80 °C, 12 h | 85% | [1] |
| Aryl Bromides | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | Et₃N | Microwave, 100 °C, 15 min | >90% | [9] |
It is important to note that the TMS group can sometimes be cleaved in situ during Sonogashira reactions, especially under basic conditions, leading directly to the coupled product.[9] This can be advantageous, streamlining the synthetic sequence. However, this lability can also be a drawback if the terminal alkyne is desired for subsequent steps.
Stability and Deprotection: A Critical Consideration
The most significant difference between TMS- and TIPS-protected ethynylthiophenes lies in their stability and the conditions required for their removal.
dot
Caption: Comparison of deprotection conditions for TMS- and TIPS-protected alkynes.
Trimethyl(thiophen-3-ylethynyl)silane (TMS-Thiophene)
The TMS group is known for its lability, particularly under basic conditions.[1] This allows for very mild deprotection protocols.
-
Advantages:
-
Disadvantages:
-
May not be stable to certain reaction conditions, such as those involving strong bases or nucleophiles.[1]
-
Can be inadvertently cleaved during workup or chromatography.
-
3-((triisopropylsilyl)ethynyl)thiophene (TIPS-Thiophene)
The sterically bulky triisopropylsilyl group offers significantly greater stability.[3]
-
Advantages:
-
Highly robust and withstands a wide range of reaction conditions, including those that would cleave a TMS group.[1]
-
Ideal for multi-step syntheses where the alkyne needs to be masked until a later stage.
-
-
Disadvantages:
Table 2: Comparison of Deprotection Methods
| Silyl Group | Reagent | Solvent | Conditions | Typical Yield | Reference |
| TMS | K₂CO₃ | Methanol | Room Temperature | High | [2][4] |
| TIPS | AgF (1.5 equiv) | Methanol | Room Temperature, 3.5 h | 81% (for a related arylacetylene) | [6] |
| TIPS | TBAF (1.1 equiv) | THF | 0 °C to Room Temperature | Variable, substrate dependent | [5][13] |
Experimental Protocols
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the silyl-protected ethynylthiophene (1.1 mmol) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[10] The reaction mixture is typically stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). After completion, the reaction is worked up by filtration through a pad of celite, evaporation of the solvent, and purification by column chromatography.
Protocol for TMS Deprotection
To a solution of the TMS-protected alkyne in methanol is added an excess of anhydrous potassium carbonate. The mixture is stirred at room temperature until deprotection is complete (typically 1-2 hours, monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected alkyne.[2][11]
Protocol for TIPS Deprotection using AgF
To a solution of the TIPS-protected alkyne (1.0 equiv) in methanol (0.1 M) in a flask protected from light, silver fluoride (AgF, 1.5 equiv) is added. The reaction mixture is stirred at room temperature. Upon completion (monitored by TLC), 1 M HCl (3 equiv) is added, and the mixture is stirred for 10 minutes. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[6][12]
Conclusion and Recommendations
The choice between Trimethyl(thiophen-3-ylethynyl)silane and TIPS-protected ethynylthiophene is highly dependent on the specific synthetic context.
-
Choose Trimethyl(thiophen-3-ylethynyl)silane when:
-
The synthetic route is short.
-
The subsequent reaction steps are compatible with the lability of the TMS group.
-
A very mild deprotection is required to avoid decomposition of a sensitive product.
-
-
Choose TIPS-protected ethynylthiophene when:
-
The protected alkyne must survive multiple synthetic steps involving basic, nucleophilic, or other harsh conditions.
-
Orthogonality with other protecting groups is necessary.
-
The final product is robust enough to withstand the stronger deprotection conditions.
-
By carefully considering the stability and reactivity profiles of these two valuable reagents, researchers can optimize their synthetic strategies for the efficient construction of thiophene-containing molecules.
References
- 1. 3-Ethynylthiophene 96 67237-53-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Thiophene-Based Monomers for High-Performance Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of efficient and cost-effective renewable energy sources has positioned organic photovoltaics (OPVs) as a promising technology. At the heart of these devices are the organic semiconductor materials, where thiophene-based monomers and their derivatives have emerged as a cornerstone for high-performance donor materials due to their excellent charge transport properties, tunable electronic structure, and environmental stability.[1][2] This guide provides a comparative analysis of the performance of OPVs fabricated with different thiophene-based monomers, supported by experimental data from recent literature.
Performance Comparison of Thiophene-Based Donor Materials
The efficiency of OPVs is dictated by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of OPVs based on various thiophene-based donor materials when blended with fullerene acceptors (PC61BM or PC71BM). It is important to note that direct comparisons can be complex due to variations in device architecture and fabrication protocols across different studies.
| Donor Monomer/Polymer | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Small Molecules | ||||||
| Dithieno[3,2-b:2',3'-d]thiophene (DDT) & Pyrene based (3) | C70 | 0.95 | 12.01 | 54 | 6.20 | [3] |
| DPP-based with Thieno[3,2-b]thiophene (10) | PC71BM | 0.81 | 9.3 | 53 | 4.0 | [3] |
| Benzodithiophene-terthiophene-rhodanine (BTR) | PC71BM | 0.92 | 13.9 | 72 | 9.3 | [4] |
| Polymers | ||||||
| Poly(3-hexylthiophene) (P3HT) | PC61BM | ~0.6 | ~10 | ~65 | ~4.4 | [5] |
| PDTC | PCBM | 0.91 | - | - | 3.74 | [5] |
| PTBTz-2 | PC71BM | - | 16.84 | - | 9.72 | [6] |
| PFETVT-T | L15 | - | - | - | 11.81 | [7] |
| P15 (Asymmetric BDT-based) | BTP-eC9 | - | 22.04 | 65.87 | 11.53 | [8] |
| Selenophene-based Polymer | PC71BM | ~0.82 | ~12 | ~70 | ~7.0 | [9] |
| Thienothiophene-based Polymer | PC71BM | ~0.82 | - | ~65 | ~5.5 | [9] |
Experimental Protocols
The fabrication and characterization of OPVs involve a series of precise steps to ensure device performance and reproducibility. The following is a generalized protocol based on common practices reported in the literature.
Device Fabrication
A standard bulk heterojunction (BHJ) device architecture is commonly employed for OPVs.[10] The fabrication process generally includes the following stages:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen and treated with UV-ozone for 15-20 minutes to improve the work function and ensure a clean surface.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and subsequently annealed at approximately 150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: The thiophene-based donor material and a fullerene derivative acceptor (e.g., PC61BM or PC71BM) are dissolved in a common organic solvent like chlorobenzene or o-dichlorobenzene. This solution is then spin-coated on top of the HTL to form the photoactive bulk heterojunction layer. The film is often subjected to solvent or thermal annealing to optimize the morphology for efficient charge separation and transport.
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of a suitable electron transport material, such as calcium (Ca) or aluminum (Al), is deposited by thermal evaporation under high vacuum (typically < 10-6 Torr). This is followed by the deposition of a thicker layer of aluminum (Al) which serves as the top electrode.
Device Characterization
The performance of the fabricated OPV devices is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at 100 mW/cm². The key parameters (Voc, Jsc, FF, and PCE) are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the solar cell.
Workflow for OPV Fabrication and Characterization
The following diagram illustrates the typical workflow for the fabrication and characterization of organic photovoltaic devices.
Caption: Workflow of OPV fabrication and characterization.
Structure-Property Relationships and Future Outlook
The performance of OPVs is intricately linked to the molecular structure of the thiophene-based donor materials.[3] Key structural modifications, such as extending π-conjugation, introducing electron-donating or -withdrawing groups, and modifying side chains, can significantly influence the material's optical, electronic, and morphological properties.[3][11] For instance, fused thiophene derivatives often exhibit enhanced planarity and intermolecular interactions, leading to improved charge mobility.[3] The orientation of asymmetric units within the polymer backbone also plays a crucial role in device performance.[6]
While significant progress has been made, with PCEs for thiophene-based OPVs exceeding 18% in some cases, challenges related to long-term stability and cost-effective large-scale manufacturing remain.[12][13] Future research will likely focus on the design of novel thiophene-based monomers and polymers with optimized energy levels, broader absorption spectra, and improved morphological stability to further enhance the efficiency and commercial viability of organic solar cells. The development of non-fullerene acceptors has also opened new avenues for performance improvements in all-polymer solar cells.[7][13]
References
- 1. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - High performance p-type molecular electron donors for OPV applications via alkylthiophene catenation chromophore extension [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Novel thiophene[3,4-b]thiophene-based polymer acceptors for high-performance all-polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Characterization of Polymers from Trimethyl(thiophen-3-ylethynyl)silane and Other Thiophene-Based Monomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Electrochemical Performance with Supporting Experimental Data
The field of conducting polymers is continually advancing, with researchers exploring novel monomers to tailor the electrochemical properties of materials for a wide range of applications, from organic electronics to biomedical sensors. Among these, polymers derived from substituted thiophenes are a cornerstone of investigation. This guide provides a comparative analysis of the electrochemical characteristics of polymers synthesized from Trimethyl(thiophen-3-ylethynyl)silane against more conventional thiophene-based monomers. Due to the limited availability of published data specifically on poly(Trimethyl(thiophen-3-ylethynyl)silane), this comparison primarily draws upon data from the broader class of poly(3-alkynylthiophene)s and contrasts them with the well-documented poly(3-alkylthiophene)s, such as the benchmark poly(3-hexylthiophene) (P3HT).
Comparative Electrochemical Data
The electrochemical properties of conducting polymers are paramount to their function. Key parameters include redox potentials, which indicate the ease of oxidation and reduction; the electrochemical band gap, which is crucial for optoelectronic applications; and electrical conductivity, a direct measure of charge transport capability. The following table summarizes these key electrochemical properties for a representative poly(3-alkynylthiophene) and the widely studied poly(3-hexylthiophene).
| Property | Poly(3-ethynylthiophene) | Poly(3-hexylthiophene) (P3HT) |
| Oxidation Onset Potential (V vs. Ag/AgCl) | ~1.0 | ~0.4 - 0.5 |
| Oxidation Peak Potential (V vs. Ag/AgCl) | Not specified | ~0.8 - 1.0 |
| Reduction Peak Potential (V vs. Ag/AgCl) | Not specified | ~0.6 - 0.8 |
| HOMO Energy Level (eV) | Deeper than P3HT (~ -5.4) | ~ -4.9 to -5.2 |
| LUMO Energy Level (eV) | Not specified | ~ -2.9 to -3.1 |
| Electrochemical Band Gap (eV) | Slightly higher than P3HT | ~1.9 - 2.1 |
| Doped State Conductivity (S/cm) | Varies with dopant | Up to 10³ (highly dependent on processing and dopant) |
Note: The data presented is compiled from various sources and may vary depending on the specific experimental conditions, such as the electrolyte, solvent, and scan rate used.
The introduction of an ethynylene linker in the 3-position of the thiophene ring, as in poly(3-ethynylthiophene), generally leads to a polymer with a deeper Highest Occupied Molecular Orbital (HOMO) energy level and a slightly wider bandgap compared to its alkyl-substituted counterpart, P3HT.[1] This deeper HOMO level can contribute to enhanced stability in certain applications. However, the electrical conductivity of these polymers is highly dependent on the doping process and the resulting morphology of the polymer film.
Experimental Protocols
Accurate and reproducible electrochemical characterization is essential for the reliable comparison of conducting polymers. Below are detailed methodologies for key experiments cited in the literature for the characterization of polythiophene derivatives.
Electrochemical Polymerization and Cyclic Voltammetry
Objective: To synthesize the polymer film on an electrode surface and to determine its redox potentials and electrochemical stability.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass)[2]
-
Reference Electrode (e.g., Ag/AgCl)[2]
-
Counter Electrode (e.g., Platinum wire)
Reagents:
-
Monomer (e.g., 3-Acetylthiophene)[2]
-
Anhydrous acetonitrile (ACN)[2]
-
Supporting Electrolyte (e.g., 0.1 M Lithium Perchlorate, LiClO₄)[2]
-
High purity Argon or Nitrogen gas[2]
Procedure:
-
Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry, followed by sonication in deionized water and acetone to remove any residues. The cleaned electrode is then dried under a stream of inert gas.[2]
-
Electrolyte Preparation: The supporting electrolyte is dissolved in anhydrous acetonitrile to a concentration of 0.1 M. The monomer is then added to this solution (e.g., 0.05 M). The solution is deoxygenated by bubbling with argon or nitrogen for at least 15 minutes.[2]
-
Electropolymerization: The three electrodes are immersed in the deoxygenated monomer solution. Electropolymerization is carried out using cyclic voltammetry by cycling the potential within a range where the monomer oxidizes (e.g., -0.5 V to +1.8 V vs. Ag/AgCl) for a set number of cycles (e.g., 15 cycles) at a specific scan rate (e.g., 50 mV/s).[2]
-
Cyclic Voltammetry of the Polymer Film: After polymerization, the polymer-coated electrode is rinsed with fresh acetonitrile and transferred to a monomer-free electrolyte solution. Cyclic voltammetry is then performed over a potential range that encompasses the polymer's redox activity to determine its oxidation and reduction peak potentials.[2]
Four-Point Probe Conductivity Measurement
Objective: To measure the electrical conductivity of the doped polymer film.
Apparatus:
-
Four-point probe measurement setup
-
Source meter (to apply current)
-
Voltmeter (to measure voltage)
Procedure:
-
Film Preparation: A thin film of the polymer is deposited onto a non-conductive substrate (e.g., glass).
-
Doping: The polymer film is doped either chemically (by immersion in a solution of a doping agent like F4TCNQ) or electrochemically (by applying an oxidizing potential in an electrolyte solution).
-
Measurement: The four-point probe head, consisting of four equally spaced collinear probes, is brought into contact with the polymer film. A known current (I) is passed through the two outer probes, and the resulting voltage drop (V) across the two inner probes is measured.[3][4][5]
-
Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).[6] The conductivity (σ) is then determined by the equation: σ = 1 / (Rs * t), where 't' is the thickness of the polymer film.
Visualizing the Workflow
To better illustrate the process of characterizing these polymers, the following diagrams outline the key experimental workflows and logical relationships.
References
Comparative study of the photophysical properties of various poly(thiophenylethynylene)s
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various poly(thiophenylethynylene)s (PTEs), a class of conjugated polymers with significant potential in organic electronics, sensing, and bioimaging. The photophysical characteristics of these materials are intrinsically linked to their molecular structure, particularly the nature of the substituent side chains on the thiophene ring. Understanding these structure-property relationships is crucial for the rational design of novel PTEs with tailored optical and electronic functionalities.
Comparative Photophysical Data
The following table summarizes key photophysical parameters for a selection of poly(thiophenylethynylene) derivatives with different alkyl and alkoxy side chains, measured in dilute chloroform or toluene solutions. These side chains are crucial for ensuring solubility and influencing the polymer backbone's conformation, which in turn affects the electronic conjugation and, consequently, the photophysical properties.
| Polymer | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Poly(3-hexylthiophenylethynylene) (P3HTE) | n-hexyl | ~430 | ~530 | ~0.35 | ~0.8 |
| Poly(3-octylthiophenylethynylene) (P3OTE) | n-octyl | ~432 | ~535 | ~0.40 | ~0.9 |
| Poly(2,5-dihexyloxythiophenylethynylene) (P25DHTE) | 2,5-di(hexyloxy) | ~450 | ~550 | ~0.55 | ~1.2 |
| Poly(2,5-dioctyloxythiophenylethynylene) (P25DOTE) | 2,5-di(octyloxy) | ~455 | ~558 | ~0.60 | ~1.5 |
Note: The values presented are approximate and can vary depending on the solvent, polymer molecular weight, and measurement conditions.
Experimental Protocols
The data presented in this guide is typically obtained through a series of standardized experimental procedures. The following sections detail the methodologies for the synthesis of poly(thiophenylethynylene)s and the characterization of their photophysical properties.
Synthesis of Poly(thiophenylethynylene)s via Sonogashira Polycondensation
A common and efficient method for the synthesis of PTEs is the Sonogashira palladium-catalyzed cross-coupling reaction between a dihalo-thiophene monomer and a diethynyl-aromatic monomer.[1]
Materials:
-
2,5-Dibromo-3-alkylthiophene or 2,5-dibromo-3,4-dialkoxythiophene
-
1,4-Diethynylbenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Toluene (anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the di-brominated thiophene monomer (1 mmol), 1,4-diethynylbenzene (1 mmol), and triphenylphosphine (0.08 mmol) in a mixture of anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL).
-
Degas the solution by bubbling with inert gas for 20-30 minutes.
-
To the stirred solution, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and copper(I) iodide (0.02 mmol).
-
Heat the reaction mixture to 70-80 °C and stir for 48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Finally, extract the polymer with chloroform or toluene and precipitate it again in methanol.
-
Dry the final polymer product under vacuum.
Photophysical Characterization
1. UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare dilute solutions of the PTEs in a suitable solvent (e.g., chloroform or toluene) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectra at room temperature, typically from 300 to 700 nm.
-
The wavelength of maximum absorption (λ_abs) is determined from the peak of the lowest energy absorption band.
-
2. Photoluminescence (PL) Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Procedure:
-
Use the same dilute solutions prepared for UV-Vis absorption measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range that covers the entire emission profile.
-
The wavelength of maximum emission (λ_em) is determined from the peak of the emission spectrum.
-
3. Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method):
The fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2][3]
-
Standard: A common standard for the visible region is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546) or Rhodamine 6G in ethanol (Φ_F = 0.95).
-
Procedure:
-
Prepare a series of dilute solutions of both the PTE sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorption and emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the linear fits for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
4. Fluorescence Lifetime (τ) Measurement:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure:
-
Excite the dilute polymer solution with a pulsed laser source at the absorption maximum.
-
The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
A histogram of these time delays is generated, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).
-
Mandatory Visualization
Below are diagrams illustrating the key processes described in this guide.
Caption: Experimental workflow for the synthesis and photophysical characterization of poly(thiophenylethynylene)s.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
A Comparative Guide to the Performance of Organic Field-Effect Transistors (OFETs) Based on Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to be a fertile ground for innovation, with Organic Field-Effect Transistors (OFETs) serving as fundamental components for next-generation technologies like flexible displays, low-cost sensors, and printable circuits.[1] The performance of these devices is intrinsically linked to the properties of the organic semiconductor layer. Thiophene-based molecules and polymers have emerged as a cornerstone class of materials due to their excellent charge transport characteristics and chemical versatility.[1][2]
This guide provides an objective comparison of the performance of various OFETs based on different thiophene derivatives, supported by experimental data from recent literature. We present key performance metrics in a clear, tabular format, detail standardized experimental protocols for device fabrication and characterization, and offer a visual representation of the experimental workflow.
Comparative Performance of Thiophene Derivative-Based OFETs
The efficacy of an OFET is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[3] Carrier mobility dictates the switching speed of the transistor, the on/off ratio indicates its ability to effectively switch between conducting and non-conducting states, and a low threshold voltage is crucial for low-power applications.[4][5] The table below summarizes these key metrics for a selection of recently developed thiophene-based organic semiconductors.
| Thiophene Derivative | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (ION/IOFF) | Threshold Voltage (Vth) [V] | Device Architecture |
| Poly(3-hexylthiophene) (P3HT) | 7.21 x 10⁻² | ~10⁴ | -0.2 | Bottom-Gate |
| TT-BT Co-polymer (nonyl side chain) | 0.1 | 3.5 x 10³ | < -3.0 | BGTC |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | up to 1.26 | 10⁶ - 10⁸ | Not Specified | Single-Crystal OFET |
| PCTZ-T | 1.98 | Not Specified | Not Specified | Not Specified |
| Triisopropylsilylethynyl-anthradithiophene (TIPS-ADT) | up to 0.6 | Not Specified | Not Specified | Top-Gate |
| Naphthodithieno[3,2-b]thiophene derivative (NDTT-10) | up to 0.22 | Not Specified | Not Specified | BGBC |
| Benzothieno[2,3-b]thiophene derivative (OEG-BTBT) | Low / Subpar Performance | 10⁴ | High | BGBC |
| Sulfur-heteroaryl substituted Picenone (PN) | 0.85 | 10⁸ | Not Specified | Not Specified |
Note: BGTC = Bottom-Gate, Top-Contact; BGBC = Bottom-Gate, Bottom-Contact. Performance can vary significantly based on specific fabrication conditions and measurement setups.
Standardized Experimental Protocols
The performance metrics listed above are highly dependent on the precise methods used for device fabrication and characterization. Below are detailed, generalized protocols for creating and testing thiophene-based OFETs.
OFET Fabrication (Bottom-Gate, Top-Contact Example)
-
Substrate Preparation : A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the common gate electrode and gate dielectric, respectively. The substrate is rigorously cleaned by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with nitrogen gas.[6]
-
Surface Treatment : To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).[7][8] This treatment enhances the ordering of the organic semiconductor molecules deposited subsequently.
-
Organic Semiconductor Deposition : The thiophene derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene). The solution is then deposited onto the treated substrate via spin-coating to form a uniform thin film.[8] The substrate is often heated during or after deposition (annealing) to improve film crystallinity and molecular packing, which is crucial for efficient charge transport.[9]
-
Source/Drain Electrode Deposition : Gold (Au) is commonly used for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited onto the semiconductor layer through a shadow mask using thermal evaporation, defining the channel length (L) and width (W) of the transistor.[6]
OFET Characterization
-
Electrical Measurements : All electrical characterization should be performed in a controlled environment, such as a nitrogen-filled glovebox or a vacuum probe station, to minimize the impact of air and moisture.[6] A semiconductor parameter analyzer is used to apply voltages and measure currents.
-
Output Characteristics : The drain current (ID) is measured as the drain-source voltage (VDS) is swept for a series of constant gate-source voltages (VGS). This provides information about the current modulation and contact resistance.[7]
-
Transfer Characteristics : The drain current (ID) is measured as the gate-source voltage (VGS) is swept at a constant, high VDS (to ensure operation in the saturation regime).[7]
-
Parameter Extraction :
-
Field-Effect Mobility (μ) is calculated from the slope of the |ID|1/2 vs. VGS plot in the saturation regime using the standard transistor equation: ID = (W/2L)μCi(VGS - Vth)², where Ci is the capacitance per unit area of the gate dielectric.[6]
-
On/Off Ratio (Ion/Ioff) is the ratio of the maximum drain current to the minimum drain current in the transfer curve.
-
Threshold Voltage (Vth) is determined by extrapolating the linear portion of the |ID|1/2 vs. VGS plot to the VGS axis.[6]
-
Experimental Workflow Visualization
The logical flow from material synthesis to device performance analysis is a critical aspect of semiconductor research. The following diagram illustrates a typical workflow for the fabrication and characterization of thiophene-based OFETs.
A flowchart of the OFET fabrication and characterization process.
This guide highlights the significant progress made in developing high-performance organic semiconductors from various thiophene derivatives. The choice of the molecular backbone, side-chain engineering, and processing conditions all play critical roles in determining the final device characteristics.[3][10] Continued research into novel thiophene structures and optimization of device architectures will undoubtedly push the boundaries of organic electronics further.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00594E [pubs.rsc.org]
A Comparative Guide to the Use of Trimethylsilyl (TMS) as a Protecting Group for Ethynylthiophenes
For researchers and professionals in drug development and materials science, ethynylthiophenes are valuable building blocks. However, the acidic proton of the terminal alkyne presents a challenge, often necessitating the use of a protecting group to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a widely employed protecting group for this purpose. This guide provides an objective analysis of the advantages of using TMS for protecting ethynylthiophenes, compares its performance with alternative groups, and presents supporting experimental data and protocols.
Core Advantages of TMS Protection
The trimethylsilyl group offers a compelling balance of reactivity and stability, making it a first-choice consideration for many synthetic routes involving ethynylthiophenes.
-
Facile Introduction and Cleavage: Trialkylsilyl groups are readily introduced, often by reacting a copper acetylide with a silyl chloride.[1] The TMS group, in particular, is known for its straightforward and mild removal (deprotection). This can be achieved under simple conditions, such as using potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[2] This ease of removal under gentle conditions is critical when working with sensitive molecular architectures.
-
Enhanced Stability and Handling: Terminal alkynes can be volatile or gaseous, making them difficult to handle. TMS-protected alkynes tend to be more manageable liquids or solids.[1] Furthermore, the TMS group can impart significant thermal stability to alkynyl systems.[3]
-
Reaction Versatility: TMS-protected alkynes are stable and compatible with a wide range of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[1][3] This allows for the precise installation of the ethynylthiophene moiety into more complex molecules.
-
Influence on Selectivity: The presence of the silyl group, due to both steric and electronic effects, can influence the regio- and stereochemistry of reactions at the carbon-carbon triple bond, offering an additional layer of synthetic control.[3][4]
Performance Comparison with Alternative Protecting Groups
While TMS is highly effective, its lability under both acidic and basic conditions can be a drawback in multi-step syntheses.[5][6] The choice of a protecting group is therefore highly dependent on the planned synthetic route.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Trimethylsilyl (TMS) | Easy to introduce and remove; mild deprotection conditions; enhances stability.[1][3] | Labile in both acidic and basic media; low polarity can complicate purification.[1][5] | K₂CO₃/MeOH; TBAF/THF; mild acid.[2] |
| Triisopropylsilyl (TIPS) | Significantly more stable to acidic/basic conditions than TMS.[5][7] | Requires harsher deprotection conditions.[2] | TBAF/THF; AgF/MeOH.[2][7] |
| tert-Butyldimethylsilyl (TBDMS) | More stable than TMS, offering a middle ground in reactivity.[5] | Harsher deprotection than TMS. | TBAF/THF.[6] |
| (3-cyanopropyl)dimethylsilyl (CPDMS) | High polarity aids in chromatographic separation.[1] Can be selectively deprotected in the presence of TIPS.[4] | Less commonly used than standard silyl groups. | K₂CO₃/MeOH.[4] |
| Diphenylphosphoryl (Ph₂P(O)) | High polarity; stable under acidic conditions; allows for selective deprotection in the presence of TMS.[1] | Requires a two-step introduction (phosphination then oxidation).[1] | MeMgBr; t-BuOK.[1] |
Quantitative Data from Selective Deprotection Studies
The following table summarizes yields from experiments where two different protecting groups were present on the same molecule, demonstrating the potential for orthogonal deprotection strategies.
| Starting Material (Di-protected Diyne) | Deprotection Reagent | Selectively Cleaved Group | Product | Yield (%) | Reference |
| Ortho-substituted TMS- and Me₃Ge-protected diyne | CuBr | Me₃Ge | Mono-TMS-protected diyne | 90% | [1] |
| Ortho-substituted TMS- and Me₃Ge-protected diyne | KF/18-crown-6 | TMS | Mono-Me₃Ge-protected diyne | 88% | [1] |
| Ortho-substituted TMS- and Ph₂P(O)-protected diyne | MeMgBr | Ph₂P(O) | Mono-TMS-protected diyne | 92% | [1] |
| Ortho-substituted TMS- and Ph₂P(O)-protected diyne | TBAF | TMS | Mono-Ph₂P(O)-protected diyne | 93% | [1] |
| TMS- and CPDIPS-protected-diyne | K₂CO₃ | TMS | Mono-CPDIPS-protected-diyne | 90% | [1] |
Visualized Workflows and Logic
Experimental Protocols
The following are representative protocols for the protection and deprotection of a terminal ethynylthiophene. Note: These are generalized procedures and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: TMS Protection of 2-Ethynylthiophene
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and 2-ethynylthiophene (1.0 mmol, 1.0 equiv). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 mmol, 1.2 equiv) dropwise to the solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (2-thienylethynyl)trimethylsilane, can be purified by silica gel column chromatography if necessary.
Protocol 2: Deprotection of (2-Thienylethynyl)trimethylsilane using K₂CO₃/MeOH
-
Setup: In a round-bottom flask, dissolve the TMS-protected ethynylthiophene (1.0 mmol, 1.0 equiv) in a mixture of methanol (15 mL) and tetrahydrofuran (5 mL).
-
Reaction: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) to the solution. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected 2-ethynylthiophene.
Protocol 3: Deprotection of (2-Thienylethynyl)trimethylsilane using TBAF
-
Setup: Dissolve the TMS-protected ethynylthiophene (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (10 mL) in a flask under an inert atmosphere.
-
Reaction: Add tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1.1 equiv, as a 1.0 M solution in THF) dropwise to the stirred solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor by TLC (typically complete within 30 minutes).[1]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. gelest.com [gelest.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 7. scielo.org.mx [scielo.org.mx]
Correlating Thiophene Monomer Structure with Polymer Properties: A Comparative Guide
The remarkable versatility of polythiophenes in organic electronics stems from the ability to precisely tune their properties by modifying the molecular structure of the constituent thiophene monomers. For researchers and developers in materials science and drug development, understanding these structure-property relationships is paramount for designing next-generation conductive polymers with tailored functionalities. This guide provides a comparative analysis of how key structural modifications to thiophene monomers influence the electronic, optical, and physical properties of the resulting polymers, supported by experimental data and detailed protocols.
Key Structural Modifications and Their Impact
The properties of polythiophenes are predominantly dictated by three key structural features at the monomer level:
-
Regioregularity: The orientation of the side chains along the polymer backbone.
-
Side-Chain Engineering: The length, branching, and functional groups of the alkyl side chains attached to the thiophene ring.
-
Backbone Coplanarity: The planarity of the conjugated polymer backbone, which can be influenced by substituents and the inclusion of other aromatic units.
A fundamental principle is that greater structural order, such as high regioregularity and planar backbones, facilitates stronger intermolecular π-π stacking. This enhanced stacking promotes efficient charge transport along and between polymer chains, leading to higher charge carrier mobility—a critical parameter for devices like organic field-effect transistors (OFETs).
Data Presentation: A Comparative Overview
The following tables summarize quantitative data correlating specific monomer structures with key polymer properties.
Table 1: Effect of Regioregularity on Poly(3-hexylthiophene) (P3HT) Properties
| Regioregularity (RR) (%) | Highest Occupied Molecular Orbital (HOMO) (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Key Characteristics |
| 98 | -5.0 | 1.9 | 1.81 x 10⁻¹ | Highly crystalline, but brittle.[1] |
| 90 | - | - | ~10⁻² | A small decrease in RR leads to a significant drop in mobility.[2] |
| 71 | - | - | 3-4 S/cm (Conductivity) | Reduced charge conductivity; polarons are more localized.[3][4] |
| 64 | -4.8 | 2.1 | 1.0 x 10⁻⁴ | Largely amorphous, higher elongation at break, more flexible.[1] |
Data compiled from multiple sources, and mobility can vary significantly with processing conditions.
Table 2: Effect of Linear Alkyl Side-Chain Length on Poly(3-alkylthiophene) (P3AT) Properties
| Polymer | Side Chain | Melting Temp (Tₘ) (°C) | Glass Transition Temp (T₉) (°C) | HOMO (eV) | Optical Bandgap (eV) |
| P3BT | Butyl (C4) | > P3HT | ~180 (unclear) | -5.04 | 1.95 |
| P3HT | Hexyl (C6) | 225 - 234 | 140 | -5.15 | 1.91 |
| P3OT | Octyl (C8) | < P3HT | 100 | -5.17 | 1.90 |
| P3DT | Decyl (C10) | 164 | 70 | -5.20 | 1.89 |
Data sourced from references[5][6][7]. Tₘ and T₉ are dependent on molecular weight.
Table 3: Effect of Side-Chain Branching on Poly(3-alkylthiophene) (P3AT) Thermal Properties
| Polymer | Branch Position (relative to backbone) | Melting Temp (Tₘ) (°C) | Glass Transition Temp (T₉) (°C) |
| P3HT | Linear (reference) | 224.9 | - |
| P3(4MP)T | Methyl at 4th Carbon | 243.8 | - |
| P3PT | Methyl at 2nd Carbon | 254.8 | - |
| P3(3MP)T | Methyl at 3rd Carbon | 260.9 | - |
Data from reference[6]. Placing the branching point closer to the backbone increases both Tₘ and T₉.[6][8]
Visualizing Structure-Property Relationships
The interplay between monomer structure and polymer properties can be visualized as a hierarchical relationship. Monomer design directly influences polymer morphology and electronic structure, which in turn dictate the final device performance.
Caption: Relationship between monomer structure and polymer properties.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for comparing results across different studies. Below are standard protocols for the synthesis and characterization of polythiophenes.
Synthesis of Regioregular P3HT via GRIM Polymerization
The Grignard Metathesis (GRIM) polymerization is a widely used method for synthesizing highly regioregular P3HT.[9][10]
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-butylmagnesium chloride (or other alkyl Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation: Dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Grignard Exchange: Cool the solution (e.g., to 0°C) and add tert-butylmagnesium chloride dropwise. A mixture of Grignard monomers is formed.[9] Allow the reaction to stir at room temperature for a specified time (e.g., 2 hours) to ensure complete formation of the Grignard reagent.
-
Polymerization: Add the Ni(dppp)Cl₂ catalyst to the solution. The reaction mixture will typically change color. The molecular weight can be controlled by adjusting the monomer-to-catalyst ratio.[9]
-
Reaction Quenching: After the desired polymerization time (e.g., 2-4 hours), quench the reaction by slowly adding methanol or dilute HCl.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the solid polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol (to remove catalyst and oligomers), hexane (to remove low molecular weight polymer), and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Drying: Dry the final polymer product under vacuum.
Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Setup:
-
Working Electrode: A thin film of the polymer drop-cast or spin-coated onto a glassy carbon or platinum electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte: Anhydrous acetonitrile or dichloromethane containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Procedure:
-
Assemble the three-electrode cell with the polymer-coated working electrode.
-
De-gas the electrolyte solution with an inert gas (e.g., Argon) for 15-20 minutes.
-
Record the cyclic voltammogram of the polymer film by scanning the potential.
-
After the measurement, add ferrocene to the solution and record its cyclic voltammogram.
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the polymer's voltammogram.
-
Calculate the energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its absolute energy level is -4.8 eV below vacuum):[11][12]
-
HOMO (eV) = - [ (E_ox^onset vs Fc/Fc⁺) + 4.8 ]
-
LUMO (eV) = - [ (E_red^onset vs Fc/Fc⁺) + 4.8 ]
-
Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
OFETs are standard devices for measuring the charge carrier mobility of a semiconductor polymer.[13]
Caption: Workflow for OFET fabrication and testing.
Procedure:
-
Substrate: Use a heavily doped n-type silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.[14]
-
Electrodes: Define the source and drain electrodes (e.g., Gold) on the SiO₂ using photolithography and thermal evaporation. This creates a bottom-gate, bottom-contact architecture.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the polymer film at the interface.
-
Polymer Deposition: Spin-coat a solution of the thiophene polymer (e.g., P3HT in chlorobenzene) onto the substrate to form the active semiconductor layer.
-
Annealing: Thermally anneal the device (e.g., at 120-150°C) to enhance polymer crystallinity and improve device performance.
-
Characterization: Place the device in a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics.
-
Mobility Calculation: Calculate the field-effect mobility (μ) from the saturation regime of the transfer curve using the following equation:
-
I_DS = (μ * C_i * W) / (2L) * (V_GS - V_th)²
-
Where I_DS is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, W/L is the channel width-to-length ratio, V_GS is the gate-source voltage, and V_th is the threshold voltage.[13]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. cui.umn.edu [cui.umn.edu]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Trimethyl(thiophen-3-ylethynyl)silane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of Trimethyl(thiophen-3-ylethynyl)silane (CAS No. 130995-13-0). In the absence of a specific Safety Data Sheet (SDS) with complete disposal guidelines for this exact compound, the following procedures are based on the chemical properties of its constituent functional groups: an organosilane, a terminal alkyne, and a thiophene derivative. A cautious approach, assuming potential reactivity and toxicity, is paramount.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). All handling and disposal steps should be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Core Safety Requirements:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, inspected before use).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: All operations must be performed in a well-ventilated chemical fume hood.
Hazard Profile and Quantitative Data
| Hazard Category | Data Point | Compound Class Reference |
| Acute Toxicity | No specific LD50 data available for Trimethyl(thiophen-3-ylethynyl)silane. Thiophene derivatives can be harmful if swallowed.[1] | Thiophene Derivatives |
| Skin and Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Target Compound |
| Respiratory Irritation | May cause respiratory irritation (H335). | Target Compound |
| Ecotoxicity | Thiophene derivatives can be toxic to aquatic organisms.[2] For example, some aminophosphonates with a thiophene moiety are very toxic to the crustacean Heterocypris incongruens.[2] | Thiophene Derivatives |
| Occupational Exposure Limit | No specific OEL for this compound. For Silane (SiH4), the NIOSH recommended airborne exposure limit is 5 ppm averaged over a 10-hour workshift.[3] | Organosilanes (General) |
Experimental Protocol for Disposal of Small Quantities
This protocol outlines a general procedure for the neutralization of potentially reactive organosilanes via controlled hydrolysis. This method aims to safely convert the compound into less reactive siloxanes and hydrolyze the thiophene ring if conditions are harsh enough, though the primary goal is safe handling for waste collection. This procedure is intended for small, laboratory-scale quantities (typically < 5 g).
Materials:
-
Waste Trimethyl(thiophen-3-ylethynyl)silane
-
Anhydrous, inert solvent (e.g., Heptane or Toluene)
-
5-10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Large beaker or flask
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
pH paper or pH meter
Procedure:
-
Dilution: In a chemical fume hood, dilute the waste Trimethyl(thiophen-3-ylethynyl)silane with an equal volume of an anhydrous, inert solvent like heptane. This reduces the concentration and helps to control the reaction rate.
-
Prepare Neutralizing Solution: Place the sodium bicarbonate solution in a large beaker on a stir plate, ensuring gentle stirring. The volume of the bicarbonate solution should be at least ten times the volume of the diluted organosilane solution.
-
Controlled Addition: Slowly add the diluted organosilane solution to the stirring sodium bicarbonate solution dropwise using a dropping funnel.
-
Monitor Reaction: Control the rate of addition to manage any effervescence or heat generation. If the reaction becomes too vigorous, pause the addition and allow the mixture to cool.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture for a minimum of one hour to ensure the reaction is complete.
-
pH Verification: Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).
-
Waste Segregation: The resulting mixture will likely contain an organic layer and an aqueous layer.
-
Separate the layers using a separatory funnel.
-
Collect the organic layer in a container labeled "Non-halogenated Organic Waste."
-
Collect the aqueous layer in a container labeled "Aqueous Waste."
-
-
Final Disposal: Both waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour down the drain.
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Use non-sparking tools for cleanup.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of Trimethyl(thiophen-3-ylethynyl)silane in a laboratory setting, emphasizing safety and regulatory compliance.
Caption: Disposal workflow for Trimethyl(thiophen-3-ylethynyl)silane.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
